molecular formula C8H11NO B1438360 (S)-4-(1-Aminoethyl)phenol CAS No. 221670-72-0

(S)-4-(1-Aminoethyl)phenol

Cat. No.: B1438360
CAS No.: 221670-72-0
M. Wt: 137.18 g/mol
InChI Key: CDQPLIAKRDYOCB-LURJTMIESA-N
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Description

(S)-4-(1-Aminoethyl)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQPLIAKRDYOCB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-(1-Aminoethyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

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(S)-4-(1-Aminoethyl)phenol physical characteristics

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(S)-4-(1-Aminoethyl)phenol molecular structure

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An In-depth Technical Guide to the Synthesis of (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in Pharmaceutical Synthesis

(S)-4-(1-Aminoethyl)phenol, a chiral amine, represents a critical building block in modern pharmaceuticals. Its importance lies in the stereospecific interactions of drug molecules with their biological targets. The spatial arrangement of atoms in a chiral molecule, such as this compound, dictates its pharmacological activity. The (S)-enantiomer, in particular, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the development of efficient, scalable, and stereoselective synthetic routes to obtain the pure (S)-enantiomer is of paramount importance to the pharmaceutical industry. This guide provides an in-depth analysis of the core methodologies for the synthesis of this compound, offering insights into the underlying principles and practical considerations for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of enantiomerically pure this compound primarily revolves around two fundamental strategies: the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis). A third, and increasingly important, approach involves the use of biocatalysis. This guide will explore each of these methodologies, highlighting their advantages, limitations, and practical applications.

Classical Chiral Resolution: The Foundation of Enantioselective Separation

Chiral resolution is a well-established technique for separating enantiomers from a racemic mixture. This method relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.

The Underlying Principle:

The core principle of chiral resolution is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties. This is achieved by introducing another chiral molecule, the resolving agent.

A Typical Experimental Workflow:

  • Salt Formation: The racemic 4-(1-aminoethyl)phenol is reacted with a chiral acid, such as L-(+)-tartaric acid, in a suitable solvent. This reaction forms a pair of diastereomeric salts: [(S)-amine·(L)-acid] and [(R)-amine·(L)-acid].

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched this compound.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the resolving agent is critical and often empirical. The ideal agent should form well-defined crystalline salts with one of the enantiomers and be readily available in high enantiomeric purity. L-(+)-tartaric acid is a common choice due to its availability and effectiveness.

  • Solvent Selection: The solvent system plays a crucial role in the efficiency of the fractional crystallization. The solvent must provide a significant solubility difference between the two diastereomeric salts. A mixture of solvents is often employed to fine-tune the solubility properties.

Diagram of the Chiral Resolution Process:

G cluster_0 Chiral Resolution Workflow racemic Racemic 4-(1-Aminoethyl)phenol ((R/S)-mixture) salts Diastereomeric Salts ((S,L) and (R,L)) racemic->salts Salt Formation resolver Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolver->salts crystallization Fractional Crystallization salts->crystallization s_salt Insoluble (S,L) Salt (Crystallized) crystallization->s_salt r_salt Soluble (R,L) Salt (in solution) crystallization->r_salt filtration Filtration s_salt->filtration base Base Treatment filtration->base s_amine Pure this compound base->s_amine

Caption: Workflow for Chiral Resolution of 4-(1-Aminoethyl)phenol.

Limitations of Chiral Resolution:

While effective, classical resolution has an inherent theoretical maximum yield of 50% for the desired enantiomer from the racemate. The other 50% of the undesired enantiomer is often discarded, which is economically and environmentally inefficient, especially for large-scale production.

Asymmetric Synthesis: Directing Stereochemistry

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer, thus avoiding the limitations of chiral resolution. This is achieved by employing chiral catalysts, auxiliaries, or reagents that influence the stereochemical outcome of the reaction.

Key Asymmetric Strategies:

  • Asymmetric Reduction of a Prochiral Ketone: A common and effective approach involves the asymmetric reduction of a prochiral ketone, 4-hydroxyacetophenone. This reaction utilizes a chiral catalyst to selectively deliver a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. The alcohol is then converted to the amine.

    Catalyst Systems:

    • Noyori-type Catalysts: Ruthenium-based catalysts with chiral phosphine ligands are highly effective for the asymmetric transfer hydrogenation of ketones.

    • Oxazaborolidines (CBS Reagents): These reagents, developed by Corey, Bakshi, and Shibata, are excellent catalysts for the asymmetric reduction of ketones with borane.

  • Asymmetric Amination: This method involves the direct introduction of an amino group to a prochiral substrate in a stereoselective manner.

Diagram of Asymmetric Reduction Workflow:

G cluster_1 Asymmetric Synthesis via Reduction ketone 4-Hydroxyacetophenone reduction Asymmetric Reduction ketone->reduction catalyst Chiral Catalyst (e.g., Ru-based) catalyst->reduction hydride Hydride Source (e.g., Formic Acid) hydride->reduction s_alcohol (S)-1-(4-Hydroxyphenyl)ethanol reduction->s_alcohol conversion Conversion to Amine (e.g., Mitsunobu reaction) s_alcohol->conversion s_amine This compound conversion->s_amine

Caption: Asymmetric Synthesis of this compound via Ketone Reduction.

Advantages of Asymmetric Synthesis:

The primary advantage of asymmetric synthesis is the potential to achieve high yields of the desired enantiomer, theoretically up to 100%. This approach is more atom-economical and can be more cost-effective for large-scale production compared to chiral resolution.

Biocatalysis: The Power of Enzymes

Biocatalysis utilizes enzymes to perform stereoselective transformations. Enzymes are highly specific catalysts that can operate under mild reaction conditions, often in aqueous media, making this a green and sustainable approach.

Enzymatic Approaches:

  • Kinetic Resolution: In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can be used to selectively acylate the (R)-enantiomer of 4-(1-aminoethyl)phenol, allowing for the separation of the unreacted (S)-enantiomer.

  • Asymmetric Synthesis: Certain enzymes, such as transaminases, can be used for the asymmetric synthesis of chiral amines from prochiral ketones. A transaminase can catalyze the transfer of an amino group from a donor molecule to 4-hydroxyacetophenone, directly yielding this compound with high enantiomeric excess.

Diagram of Enzymatic Kinetic Resolution:

G cluster_2 Enzymatic Kinetic Resolution racemic Racemic 4-(1-Aminoethyl)phenol ((R/S)-mixture) reaction Enzymatic Acylation racemic->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_donor Acyl Donor acyl_donor->reaction s_amine This compound (Unreacted) reaction->s_amine r_amide (R)-N-acetyl-4-(1-aminoethyl)phenol (Product) reaction->r_amide separation Separation s_amine->separation r_amide->separation pure_s_amine Pure (S)-Amine separation->pure_s_amine

Caption: Enzymatic Kinetic Resolution of 4-(1-Aminoethyl)phenol.

Benefits of Biocatalysis:

  • High Enantioselectivity: Enzymes often exhibit near-perfect stereoselectivity.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near room temperature and atmospheric pressure.

  • Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes contribute to the green credentials of this approach.

Quantitative Comparison of Synthesis Methods

MethodTheoretical Max. Yield (%)Key AdvantagesKey Disadvantages
Chiral Resolution 50Well-established, relatively simple to implement.Inefficient, waste of one enantiomer.
Asymmetric Synthesis 100High yielding, atom-economical.Requires expensive chiral catalysts, optimization can be complex.
Biocatalysis 50 (Kinetic Resolution) or 100 (Asymmetric Synthesis)Highly selective, mild conditions, environmentally friendly.Enzyme stability and cost can be a concern.

Detailed Experimental Protocols

Protocol 1: Chiral Resolution using L-(+)-Tartaric Acid

  • Dissolution: Dissolve racemic 4-(1-aminoethyl)phenol (1 equivalent) in a suitable solvent such as methanol.

  • Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent to the amine solution.

  • Crystallization: Allow the mixture to stand at room temperature, then cool to induce crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Recrystallization (Optional): Recrystallize the salt from a fresh portion of the solvent to improve diastereomeric purity.

  • Liberation of Free Amine: Dissolve the purified salt in water and add a base (e.g., NaOH) to adjust the pH to >10.

  • Extraction: Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the product.

Protocol 2: Asymmetric Transfer Hydrogenation

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Preparation: In a reaction vessel, dissolve the ruthenium catalyst and the chiral ligand in a degassed solvent.

  • Substrate Addition: Add 4-hydroxyacetophenone and a hydrogen donor (e.g., a mixture of formic acid and triethylamine).

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with water.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting (S)-1-(4-hydroxyphenyl)ethanol by column chromatography.

  • Conversion to Amine: The purified alcohol is then converted to the corresponding amine through standard functional group transformation protocols.

Conclusion and Future Outlook

The synthesis of this compound is a well-explored area of organic chemistry, with robust methods available for its production. While classical chiral resolution remains a viable option, particularly at the laboratory scale, asymmetric synthesis and biocatalysis offer more efficient and sustainable alternatives for industrial applications. The choice of the optimal synthetic route will depend on various factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and reagents. Future research in this field will likely focus on the development of even more active and selective catalysts, both chemical and biological, as well as the design of continuous flow processes for a more streamlined and efficient synthesis of this important chiral building block.

References

  • Note: The following are representative examples of relevant literature.

    • Asymmetric Synthesis of Chiral Amines: "Recent advances in the asymmetric synthesis of α-chiral primary amines." Chemical Society Reviews, Royal Society of Chemistry, [Link]

    • Biocatalytic Synthesis of Amines: "Biocatalytic asymmetric synthesis of chiral amines from ketones." Trends in Biotechnology, Cell Press, [Link]

    • Chiral Resolution: "Enantioselective Crystallization for Chiral Resolution and Solid-State Deracemization." Crystal Growth & Design, American Chemical Society, [Link]

An In-depth Technical Guide to the Enantioselective Synthesis of 4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the chiral environment of the human body, such as enzymes and receptors. The compound 4-(1-Aminoethyl)phenol is a quintessential example of this principle. As a key chiral building block, its individual enantiomers, (S)- and (R)-4-(1-Aminoethyl)phenol, are precursors to vital sympathomimetic agents like synephrine and octopamine, which have applications in pharmaceuticals and supplements.[1][2][3] The synthesis of this compound in an enantiomerically pure form is therefore a task of significant industrial and academic importance, demanding strategies that are not only efficient and high-yielding but also impeccably stereocontrolled.

This guide provides an in-depth exploration of the primary methodologies for achieving the enantioselective synthesis of 4-(1-Aminoethyl)phenol. We will move beyond simple procedural outlines to dissect the mechanistic underpinnings and rationale behind each approach, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Strategic Overview: Pathways to Enantiopure 4-(1-Aminoethyl)phenol

The synthesis of a chiral amine can be approached from several distinct angles. For 4-(1-Aminoethyl)phenol, the strategies converge on a few core transformations, starting from the readily available prochiral ketone, 4-hydroxyacetophenone. This guide will focus on three dominant and technically robust strategies: Asymmetric Hydrogenation, Biocatalytic Kinetic Resolution, and Chiral Auxiliary-Mediated Synthesis.

Synthetic_Strategies cluster_start Starting Material cluster_methods Core Methodologies cluster_end Target Molecule Start 4-Hydroxyacetophenone (Prochiral Ketone) AH Asymmetric Hydrogenation Start->AH Direct Reduction BKR Biocatalytic Kinetic Resolution Start->BKR Racemic Precursor Synthesis First CA Chiral Auxiliary Synthesis Start->CA Imine Formation Target Enantiopure 4-(1-Aminoethyl)phenol AH->Target BKR->Target CA->Target

Caption: High-level overview of the primary synthetic routes to enantiopure 4-(1-Aminoethyl)phenol.

Asymmetric Hydrogenation: The Atom-Economical Approach

The most direct route to a chiral alcohol is the asymmetric hydrogenation of its corresponding prochiral ketone.[4] This method is highly favored in industrial settings due to its high atom economy, reducing waste by incorporating all reactant atoms into the final product. The subsequent conversion of the resulting chiral 4-(1-hydroxyethyl)phenol to the target amine is a standard, high-yielding transformation.

Mechanistic Rationale: Crafting a Chiral Environment

The success of asymmetric hydrogenation hinges on the catalyst—typically a complex of a transition metal (like Ruthenium, Rhodium, or Iridium) with a chiral ligand.[5] These ligands, often bidentate phosphines or diamines, coordinate to the metal center to create a rigid and well-defined chiral pocket.

Asymmetric_Hydrogenation Simplified mechanism of asymmetric hydrogenation. cluster_Mechanism Catalytic Cycle Catalyst [Ru(II)-Chiral Ligand] Complex Substrate-Catalyst Complex Catalyst->Complex + Substrate Substrate 4-Hydroxy- acetophenone Substrate->Complex H2 H₂ H2->Complex Product_Complex Product-Catalyst Complex Complex->Product_Complex + H₂ (Hydride Transfer) Product_Complex->Catalyst Catalyst Regeneration Product Chiral 4-(1-Hydroxyethyl)phenol Product_Complex->Product Product Release

Caption: Simplified catalytic cycle for the asymmetric hydrogenation of a prochiral ketone.

The prochiral ketone substrate coordinates to the metal center within this chiral environment. The steric and electronic properties of the ligand dictate the facial selectivity, meaning the hydrogen molecule (delivered as hydrides) is directed to attack one specific face (Re or Si) of the carbonyl group preferentially. This controlled delivery results in the formation of one enantiomer of the alcohol in high excess.[4][6]

Protocol & Data: A Case Study with Ru-Catalysis

Ruthenium-based catalysts, particularly those developed by Noyori and his group, are benchmarks in this field for their high efficiency and enantioselectivity.[4]

Experimental Protocol: Asymmetric Hydrogenation of 4-Hydroxyacetophenone

  • Catalyst Preparation (In Situ): In an inert atmosphere glovebox, a Schlenk flask is charged with [RuCl₂(PPh₃)₃] and a chiral diamine ligand (e.g., (R,R)-TsDPEN) in a 1:1.1 molar ratio. Anhydrous isopropanol is added as the solvent.

  • Activation: A solution of a strong base, such as potassium tert-butoxide (t-BuOK) in isopropanol, is added to the mixture. The solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalytic species.

  • Hydrogenation: The flask is transferred to a high-pressure autoclave. A solution of 4-hydroxyacetophenone in isopropanol is injected. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 30-50 bar H₂).[7]

  • Reaction: The reaction is stirred at a controlled temperature (e.g., 30-50 °C) for a specified time (e.g., 4-24 hours). Progress can be monitored by TLC or GC.

  • Work-up: After cooling and careful depressurization, the reaction mixture is quenched with a weak acid (e.g., saturated NH₄Cl solution). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiopure 4-(1-hydroxyethyl)phenol.

  • Conversion to Amine: The resulting chiral alcohol can then be converted to the target amine via standard methods, such as activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or a protected equivalent).

Comparative Data for Asymmetric Hydrogenation of Acetophenone Derivatives

Catalyst SystemSubstrateS/C RatioH₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Ru/(R,R)-TsDPENAcetophenone500:130306>9998 (R)[7]
Ir/(P,N,OH)-LigandAcetophenone1000:130251210095 (S)[6]
Cu-Zn-AlAcetophenone50:1Transfer80289.4N/A (Racemic)[8]

Note: The Cu-Zn-Al system is for transfer hydrogenation and is not enantioselective, included for comparison of conditions.

Enzymatic Kinetic Resolution: Harnessing Nature's Chirality

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[9] Enzymatic kinetic resolution (EKR) is a powerful technique that exploits the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.[10]

Mechanistic Rationale: The Enzyme's Chiral Pocket

In this strategy, a racemic mixture of 4-(1-hydroxyethyl)phenol is subjected to an acylation reaction catalyzed by a lipase, such as Candida antarctica Lipase B (CALB), often immobilized as Novozyme 435.[11] The enzyme's active site is a complex, three-dimensional chiral environment. One enantiomer of the alcohol fits perfectly into this active site and is rapidly acylated (e.g., by an acyl donor like vinyl acetate), forming an ester. The other enantiomer fits poorly and reacts very slowly, if at all.

G cluster_workflow Enzymatic Kinetic Resolution Workflow racemate Racemic Mixture (R)-Alcohol + (S)-Alcohol enzyme Lipase (e.g., CALB) + Acyl Donor racemate->enzyme Selective Acylation separation Separation (R)-Ester (S)-Alcohol enzyme->separation hydrolysis Hydrolysis separation->hydrolysis Acylated Enantiomer product_S (S)-Alcohol separation->product_S Unreacted Enantiomer product_R (R)-Alcohol hydrolysis->product_R Recovered Enantiomer

Caption: Workflow for separating enantiomers using enzymatic kinetic resolution.

This rate difference allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (which remains as an alcohol). The theoretical maximum yield for a single enantiomer in a standard EKR is 50%. To overcome this, dynamic kinetic resolution (DKR) can be employed, where a racemization catalyst (e.g., a niobium salt) is added to continuously interconvert the unreactive alcohol enantiomer back into the reactive one, theoretically allowing for a 100% yield of the desired acylated product.[12]

Protocol & Data: Lipase-Catalyzed Resolution

Experimental Protocol: Kinetic Resolution of Racemic 4-(1-Hydroxyethyl)phenol

  • Reaction Setup: To a solution of racemic 4-(1-hydroxyethyl)phenol in a suitable organic solvent (e.g., n-hexane or toluene) in a sealed flask, add the acyl donor (e.g., vinyl acetate, typically 2-4 equivalents).[11][12]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozyme 435, typically 5-10 mg/mL).[11]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30-50 °C) with gentle agitation (e.g., orbital shaker at 180 rpm) for a set period.[12] The reaction is monitored by chiral HPLC or GC to determine conversion and enantiomeric excess (ee) of both the remaining alcohol and the formed ester.

  • Termination & Separation: The reaction is stopped at approximately 40-50% conversion to achieve high ee for both components. The enzyme is removed by simple filtration and can often be reused.

  • Purification: The solvent is evaporated, and the resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.

  • Hydrolysis (if needed): The separated ester can be hydrolyzed back to the pure alcohol enantiomer using mild basic conditions (e.g., K₂CO₃ in methanol).

Comparative Data for Lipase-Catalyzed Resolutions

LipaseSubstrateAcyl DonorSolventTemp (°C)ee (product)Conversion (%)Reference
Novozyme 435(R,S)-1-PhenylethanolVinyl Acetaten-Hexane40-60>99~50[11]
Burkholderia cepacia(R,S)-1-PhenylethanolVinyl Acetaten-Heptane/ILAmbient98.940.8[13]
CALB(R,S)-1-PhenylethanolVinyl AcetateHexaneAmbient>9543[12]

Chiral Auxiliary-Mediated Synthesis: A Robust and Predictable Strategy

This classical approach involves temporarily attaching a chiral molecule—the auxiliary—to a prochiral substrate.[14] The auxiliary then directs a subsequent stereoselective reaction, after which it is cleaved and recovered, leaving behind an enantiomerically enriched product. While less atom-economical than catalytic methods, this strategy is often highly reliable and predictable.

Mechanistic Rationale: Steric Hindrance and Directed Reactions

For the synthesis of chiral amines, a common strategy involves condensing the corresponding ketone (4-hydroxyacetophenone) with a chiral amine auxiliary to form a chiral imine or enamine. A prominent example is the use of tert-butanesulfinamide, developed by Ellman.[15]

The ketone is condensed with (R)- or (S)-tert-butanesulfinamide to form a sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond. Subsequent reduction of this imine with a hydride source (e.g., NaBH₄) occurs from the less sterically hindered face, leading to the formation of one diastereomer of the resulting sulfinamide in high excess. Finally, the sulfinyl group is easily cleaved under mild acidic conditions to reveal the free chiral amine.[15]

Protocol: Synthesis via an Ellman Auxiliary
  • Imine Formation: 4-Hydroxyacetophenone and (R)-tert-butanesulfinamide are dissolved in an appropriate solvent (e.g., THF). A Lewis acid catalyst (e.g., Ti(OEt)₄) is added, and the mixture is heated to reflux to form the N-sulfinylimine, with removal of water.

  • Diastereoselective Reduction: The reaction is cooled, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a low temperature (e.g., -40 °C to 0 °C). The reaction is stirred until the imine is fully consumed.

  • Work-up: The reaction is quenched carefully with a protic solvent like methanol, followed by addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate).

  • Auxiliary Cleavage: The crude sulfinamide is dissolved in a solvent like methanol, and a strong acid (e.g., HCl in dioxane) is added. Stirring at room temperature results in the cleavage of the auxiliary, precipitating the desired chiral amine as its hydrochloride salt.[16][17]

  • Purification: The amine salt can be collected by filtration, and the chiral auxiliary can be recovered from the filtrate for reuse.

Conclusion and Future Outlook

The enantioselective synthesis of 4-(1-Aminoethyl)phenol can be successfully achieved through several robust methodologies.

  • Asymmetric hydrogenation stands out for its elegance and atom economy, making it a preferred choice for large-scale industrial production, provided the initial investment in catalyst and high-pressure equipment is feasible.

  • Enzymatic kinetic resolution offers a green, highly selective, and operationally simple alternative, particularly well-suited for laboratory and pilot scales. The primary drawback is the 50% theoretical yield, which can be overcome by more complex dynamic kinetic resolution processes.

  • Chiral auxiliary-based methods provide a predictable and reliable route with high diastereoselectivity, though they involve more synthetic steps and generate more waste, making them less ideal for large-scale manufacturing but excellent for discovery chemistry.

The future of this field will likely see a continued rise in biocatalytic methods, particularly the use of engineered transaminases that can directly convert 4-hydroxyacetophenone into the desired chiral amine in a single, highly efficient step, combining the directness of hydrogenation with the selectivity and green credentials of biocatalysis.[10] As the demand for enantiomerically pure pharmaceuticals grows, the development of ever more efficient, sustainable, and cost-effective synthetic routes will remain a paramount objective for the scientific community.

References

  • Bozan, A., Songur, R., & Mehmetoglu, U. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. Available at: [Link]

  • Manoel, E. A., et al. (2017). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link]

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Sources

Chiral resolution of 4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

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(S)-4-(1-Aminoethyl)phenol spectral data (NMR, IR, MS)

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Gathering Spectral Data

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Discovery and history of alpha-arylethylamines

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I intend to include detailed experimental procedures, comparative data, and Graphviz diagrams to support my outline. I'm ensuring I cite sources for all technical details, and will provide a complete reference list. I intend to write an in-depth technical guide on alpha-arylethylamines.

Methodological & Application

Use of (S)-4-(1-Aminoethyl)phenol in asymmetric synthesis

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Initiating Data Collection

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Applications of (S)-4-(1-Aminoethyl)phenol in pharmaceutical manufacturing

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Protocol for using (S)-4-(1-Aminoethyl)phenol as a chiral resolving agent

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Application Notes and Protocols for the Synthesis of Drug Intermediates Using (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (S)-4-(1-Aminoethyl)phenol in Medicinal Chemistry

This compound is a chiral amine derivative that has emerged as a strategically important building block in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates. Its structural motif, featuring a phenol, a chiral ethylamine side chain, and an aromatic ring, is a key pharmacophore in many adrenergic receptor agonists and other neurologically active compounds. The presence of three distinct functional groups—the phenolic hydroxyl, the primary amine, and the aromatic ring—offers multiple avenues for chemical modification, allowing for the construction of complex molecular architectures with high stereochemical control. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for its application in drug discovery and development.

Core Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 221670-72-0
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance White to off-white solid
Storage Conditions 0-8 °C, protect from light and moisture

Note on Handling: this compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications and Strategic Considerations

The synthetic versatility of this compound stems from the differential reactivity of its functional groups. Strategic protection and activation are key to achieving desired chemical transformations.

Synthesis of Chiral β-Adrenergic Receptor Agonists and Blockers

The phenylethanolamine scaffold, inherent in this compound, is the cornerstone of many β-adrenergic receptor agonists and antagonists (beta-blockers). The synthesis of these drug classes often involves modifications at both the amine and the phenolic hydroxyl groups.

The following workflow illustrates a common strategy for elaborating the this compound core into a key intermediate for β-blockers, drawing an analogy from the synthesis of (S)-atenolol.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Epoxide Opening and Deprotection Start This compound Protect Protecting Agent (e.g., Boc₂O) Base (e.g., Et₃N) Solvent (e.g., DCM) Start->Protect Rationale: Prevents N-alkylation in subsequent step Protected N-Boc-(S)-4-(1-Aminoethyl)phenol Protect->Protected Alkylate 1. Base (e.g., NaH) 2. Epichlorohydrin Solvent (e.g., THF) Protected->Alkylate Rationale: Forms key epoxide for amine addition Epoxide Chiral Epoxide Intermediate Alkylate->Epoxide Open 1. Isopropylamine Solvent (e.g., Isopropanol) 2. Acid (e.g., HCl) for deprotection Epoxide->Open Rationale: Introduces desired N-substituent and creates the β-amino alcohol moiety Final β-Amino Alcohol Drug Intermediate (e.g., Atenolol analogue) Open->Final

Caption: Synthetic workflow for a β-amino alcohol intermediate.

N-Acylation for the Synthesis of Paracetamol Analogues and Other Amide-Containing Drugs

The primary amine of this compound is readily acylated to form amides. This reaction is fundamental for producing analogues of widely used drugs like paracetamol, potentially with modified pharmacokinetic or pharmacodynamic profiles.

The N-acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, often under mild conditions.

G Start This compound Reagents Acylating Agent (R-COCl or (R-CO)₂O) Base (e.g., Pyridine or Et₃N) Solvent (e.g., CH₂Cl₂) Start->Reagents Reacts with Product N-Acyl-(S)-4-(1-aminoethyl)phenol Reagents->Product Forms

Caption: General scheme for N-acylation of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of key intermediates from this compound. These are based on established chemical transformations and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of N-Acetyl-(S)-4-(1-aminoethyl)phenol - A Paracetamol Analogue Intermediate

This protocol details the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-Acetyl-(S)-4-(1-aminoethyl)phenol.

Self-Validation and Characterization:

  • TLC: Monitor the disappearance of the starting material and the appearance of the product spot.

  • NMR (¹H and ¹³C): Confirm the structure by observing the appearance of the acetyl group signals and the shift in the signals of the ethylamine moiety.

  • Mass Spectrometry: Verify the molecular weight of the product.

  • Chiral HPLC: Confirm the retention of stereochemical integrity.

Protocol 2: Synthesis of a Chiral Epoxide Intermediate for Beta-Blocker Synthesis

This protocol describes the O-alkylation of the phenolic hydroxyl group with epichlorohydrin, a key step in the synthesis of many beta-blockers. This protocol is adapted from analogous syntheses.

Materials:

  • N-Boc-(S)-4-(1-Aminoethyl)phenol (1.0 eq, prepared separately)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Epichlorohydrin (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and standard glassware for extraction and filtration.

Procedure:

  • Caution: NaH is highly reactive. Handle with extreme care under a nitrogen atmosphere.

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-4-(1-Aminoethyl)phenol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add epichlorohydrin (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral epoxide intermediate.

Self-Validation and Characterization:

  • TLC: Track the consumption of the starting material and the formation of the product.

  • NMR (¹H and ¹³C): Confirm the presence of the glycidyl ether moiety.

  • Mass Spectrometry: Confirm the molecular weight of the epoxide intermediate.

Troubleshooting and Mechanistic Insights

IssuePotential CauseRecommended Solution
Low yield in N-acylation Incomplete reaction; hydrolysis of acylating agent.Ensure anhydrous conditions. Increase reaction time or temperature. Consider a more reactive acylating agent or a different base.
Di-acylation (N and O) Use of a strong base or high temperature.Perform the reaction at a lower temperature. Use a milder base like pyridine or triethylamine.
Low yield in O-alkylation Inactive NaH; insufficient deprotonation.Use fresh NaH and ensure anhydrous conditions. Allow for sufficient time for deprotonation before adding the electrophile.
Racemization Harsh reaction conditions (strong base or high temperature).Maintain mild reaction conditions. Analyze the enantiomeric excess of the product using chiral HPLC.

Conclusion

This compound is a high-value chiral intermediate that provides a direct and efficient route to a variety of important pharmaceutical scaffolds. By understanding the reactivity of its functional groups and employing appropriate synthetic strategies, researchers can leverage this versatile building block to accelerate the discovery and development of new chiral drugs. The protocols and insights provided herein serve as a foundation for the practical application of this compound in medicinal chemistry.

References

  • Chem-Impex. This compound. Available at: [Link]

  • Patel, R. N. (2001). Synthesis of Chiral Pharmaceutical Intermediates by Biocatalysis.
  • Ferreira, E. M., et al. (2000). Transition Metal-Catalyzed Asymmetric Reductive Amination of Ketones.
  • US Patent US20230104724A1. An environment-friendly process for selective acylation of aminophenol.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Available at: [Link]

  • Biocatalytic Formal Asymmetric para-Aminoethylation of Unprotected Phenols to Chiral Amines. Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • Foye's Principles of Medicinal Chemistry. (2012). Adrenergic Drugs.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Available at: [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... Available at: [Link]

Derivatization of (S)-4-(1-Aminoethyl)phenol for specific applications

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Application Notes & Protocols: (S)-4-(1-Aminoethyl)phenol as a Chiral Precursor in the Synthesis of Bioactive Amines

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of (S)-4-(1-A-minoethyl)phenol as a pivotal chiral building block. The focus is on the synthesis of this intermediate and its subsequent elaboration into potent bioactive molecules, such as adrenergic agonists. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure reproducibility and scientific integrity.

Strategic Importance of (S)-4-(1-Aminoethyl)phenol

This compound is a valuable chiral intermediate in synthetic organic chemistry. Its structure, featuring a phenol group and a stereodefined aminoethyl side chain, makes it a direct precursor to a class of compounds known as phenylethanolamines. These molecules are of significant pharmacological interest due to their interaction with adrenergic receptors. The stereochemistry at the benzylic position is often critical for biological activity, making enantiomerically pure starting materials like this compound essential for modern drug development. By providing a pre-defined stereocenter, its use circumvents the need for challenging chiral separations later in a synthetic sequence, leading to more efficient and cost-effective manufacturing processes.

A primary application of this intermediate is in the synthesis of (S)-Synephrine (also known as Oxedrine), a natural product found in the bitter orange (Citrus aurantium). Synephrine is widely recognized for its sympathomimetic properties, acting primarily as an α-adrenergic agonist with some β-adrenergic activity. Its applications range from use as a vasoconstrictor in managing hypotension to its inclusion in dietary supplements for weight management.

Synthesis of the Chiral Intermediate: Asymmetric Transfer Hydrogenation

The most efficient and enantioselective method for preparing this compound is through the asymmetric transfer hydrogenation of its prochiral ketone precursor, 4'-hydroxyacetophenone. This method is favored for its operational simplicity, mild reaction conditions, and the high enantiomeric excess (ee) it can deliver. The reaction utilizes a chiral catalyst, typically a Ruthenium or Rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol or formic acid.

Protocol 2.1: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is adapted from methodologies described in the literature for the asymmetric reduction of aromatic ketones. The choice of a Ruthenium-based catalyst, such as RuCl, is based on its well-documented efficacy and high stereoselectivity for this class of substrates.

Core Principle: The reaction proceeds via a metal-hydride intermediate formed from the catalyst and the hydrogen donor. The chiral ligand (e.g., (S,S)-TsDPEN) creates a chiral environment around the metal center, forcing the hydride to be delivered to one face of the ketone preferentially, thus establishing the (S)-stereocenter.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Charge Inert Reactor: 4'-hydroxyacetophenone (S,S)-TsDPEN-Ru Catalyst Isopropanol (Solvent/H-Donor) Base (e.g., KOH) B Heat to 40-50 °C A->B C Stir for 4-8 hours B->C D Monitor conversion by TLC/HPLC C->D E Cool to RT D->E F Quench with aq. NH4Cl E->F G Extract with Ethyl Acetate F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Crystallization from Toluene/Heptane I->J K Characterize: ¹H NMR, ¹³C NMR Chiral HPLC for ee J->K

Caption: Workflow for Asymmetric Synthesis.

Step-by-Step Protocol:
  • Reactor Preparation: To a clean, dry, and inerted reaction vessel, add 4'-hydroxyacetophenone (1.0 eq).

  • Catalyst Loading: Under an inert atmosphere (e.g., Argon or Nitrogen), add the catalyst, such as (p-cymene)Ru((S,S)-TsDPEN)Cl (0.005 - 0.01 eq). The low catalyst loading is a key advantage of this process.

  • Solvent and Reagent Addition: Add degassed isopropanol, which serves as both the solvent and the hydrogen donor. A solution of potassium hydroxide (KOH) in isopropanol (approx. 0.1 eq) is often added as an activator.

  • Reaction Execution: Heat the mixture to a controlled temperature, typically between 40-50 °C. The reaction progress should be monitored by a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the base by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the isopropanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x). The phenolic nature of the product necessitates careful pH control during extraction to avoid deprotonation and loss into the aqueous layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent system, such as toluene/heptane, to afford a white to off-white crystalline solid.

  • Characterization: The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and its enantiomeric excess determined by chiral HPLC.

Quantitative Data Summary
ParameterTypical ValueMethod of Analysis
Chemical Yield 85 - 95%Gravimetric
Enantiomeric Excess (ee) >99%Chiral HPLC
Catalyst Loading 0.5 - 1.0 mol%-
Reaction Time 4 - 8 hoursHPLC/TLC

Application in Bioactive Molecule Synthesis: (S)-Synephrine

With the enantiomerically pure intermediate in hand, the synthesis of (S)-Synephrine is straightforward, primarily involving a selective N-methylation reaction.

Protocol 3.1: Reductive Amination for N-Methylation

This protocol employs reductive amination, a robust and widely used method for forming amine bonds. It involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the desired N-methylated product.

Core Principle: The primary amine of this compound reacts with formaldehyde to form a transient Schiff base (iminium ion). A mild reducing agent, such as sodium borohydride (NaBH₄) or, for better control, sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the secondary amine, yielding (S)-Synephrine. The stereocenter is unaffected during this process.

Synthetic Pathway Diagram

Caption: Synthesis of (S)-Synephrine.

Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (THF) and water.

  • Formaldehyde Addition: Cool the solution in an ice bath (0-5 °C). Add an aqueous solution of formaldehyde (37 wt. %, ~1.1 eq) dropwise while stirring. Stir the mixture at this temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Slowly add the reducing agent, sodium borohydride (NaBH₄, ~1.5 eq), in portions, ensuring the temperature remains below 10 °C to control the exothermic reaction and prevent side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy any excess borohydride.

  • pH Adjustment and Extraction: Adjust the pH of the solution to basic (pH 9-10) using an aqueous solution of sodium hydroxide (NaOH). Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude (S)-Synephrine can be purified by flash column chromatography on silica gel or by crystallization, often as a salt (e.g., tartrate or hydrochloride), to yield a pure, solid product.

Self-Validating Systems and Trustworthiness

The protocols described are designed to be self-validating. The purity and identity of the intermediate and final product must be rigorously confirmed at each stage.

  • Chiral HPLC: This is a non-negotiable quality control step. It directly confirms the stereochemical integrity of the process. A successful synthesis of this compound must show an enantiomeric excess of >99%. Similarly, the final (S)-Synephrine product should be analyzed to ensure no racemization has occurred.

  • Spectroscopic Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. For the N-methylation step, the appearance of a new singlet in the ¹H NMR spectrum around 2.2-2.5 ppm, integrating to three protons, is a key indicator of success.

  • Mass Spectrometry (MS): This provides confirmation of the molecular weight of the product, ensuring the correct transformation has taken place.

By integrating these analytical checkpoints, a researcher can have high confidence in the outcome of the synthesis, ensuring both the chemical and stereochemical purity of the final bioactive molecule.

References

  • Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones. Source: Chemical Reviews, American Chemical Society. URL: [Link]

  • Title: A Practical Asymmetric Synthesis of a Key Intermediate for a Potent NK-1 Receptor Antagonist. Source: Organic Process Research & Development, American Chemical Society. URL: [Link]

Experimental setup for reactions involving (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. I'm focusing on (S)-4-(1-Aminoethyl)phenol. Initial Google searches are underway to uncover key chemical properties, and common reactions like N-acylation. The aim is to build a solid foundation of existing knowledge to inform further steps.

Expanding Search Parameters

I am now expanding my search terms to include reductive amination and palladium-catalyzed cross-coupling reactions, alongside the initial N-acylation. I'm also looking for established analytical techniques. My analysis will focus on identifying well-documented experimental protocols and evaluating the underlying principles for reagent and solvent choices. I'm seeking authoritative sources to support mechanistic claims and protocol standards. Finally, I'll design the structure of the application note, starting with an introduction and then detailed sections on key reaction types.

Deepening Protocol Development

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Analytical methods for monitoring reactions with (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

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Scale-up synthesis of (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

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Analyzing Synthesis Approaches

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Troubleshooting & Optimization

Optimizing reaction conditions for (S)-4-(1-Aminoethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Technical Support Center: (S)-4-(1-Aminoethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of (S)-4-(1-Aminoethyl)phenol. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and optimize their synthetic protocols. We will explore the critical parameters influencing both the yield and enantiomeric purity of this valuable chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their inherent challenges?

The most prevalent method for synthesizing this compound is the stereoselective reduction of a prochiral precursor, typically 4'-hydroxyacetophenone oxime or a related imine. This is often achieved through catalytic hydrogenation or enzymatic resolution. The primary challenge lies in achieving high enantioselectivity to produce the desired (S)-enantiomer in high purity. Another common issue is the potential for side reactions, such as the formation of the corresponding racemic amine or other byproducts, which can complicate purification and reduce the overall yield.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Incomplete conversion of the starting material, 4'-hydroxyacetophenone, is a frequent issue. This can be addressed by optimizing reaction conditions such as temperature, pressure, and reaction time. The choice of catalyst and its loading are also critical; insufficient catalyst can lead to a sluggish or incomplete reaction. Additionally, the presence of impurities in the starting materials or solvents can poison the catalyst, thereby reducing its efficiency. Another consideration is the potential for product degradation under the reaction conditions, which can be mitigated by careful control of the reaction environment.

Q3: I am struggling with poor enantiomeric excess (e.e.). What strategies can I employ to enhance the stereoselectivity of my reaction?

Achieving high enantiomeric excess is paramount for the utility of this compound. If you are observing low e.e., consider the following:

  • Catalyst Selection: The choice of a chiral catalyst or ligand is the most critical factor. For enzymatic resolutions, the specific enzyme and its formulation are key. For asymmetric hydrogenation, the metal precursor and chiral ligand combination must be carefully selected and optimized.

  • Reaction Conditions: Temperature, pressure, and solvent can all significantly influence the stereochemical outcome of the reaction. A systematic optimization of these parameters is often necessary to find the ideal conditions for high enantioselectivity.

  • Substrate Purity: Impurities in the starting material can sometimes interfere with the chiral recognition process, leading to a decrease in enantioselectivity. Ensure the purity of your 4'-hydroxyacetophenone or its derivative.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during your synthesis and purification, along with actionable solutions.

Low Yield
Symptom Potential Cause Recommended Action
Incomplete reaction Insufficient catalyst loading or activity.Increase catalyst loading or use a more active catalyst. Ensure proper activation of the catalyst if required.
Suboptimal reaction temperature or pressure.Optimize temperature and pressure. Higher temperatures and pressures can sometimes increase reaction rates, but may also lead to side reactions.
Poor quality of starting materials or solvents.Use high-purity starting materials and solvents. Traces of water or other impurities can deactivate the catalyst.
Formation of byproducts Non-selective reaction conditions.Adjust reaction parameters to favor the desired product. This may involve changing the solvent, temperature, or catalyst.
Presence of competing reaction pathways.Identify and suppress side reactions. For example, in reductive amination, controlling the pH can minimize the formation of secondary amines.
Product degradation Harsh reaction conditions.Use milder reaction conditions if possible. This could involve using a more selective catalyst that operates at lower temperatures and pressures.
Low Purity/Enantiomeric Excess
Symptom Potential Cause Recommended Action
Low enantiomeric excess (e.e.) Ineffective chiral catalyst or ligand.Screen different chiral catalysts or ligands. The choice is often substrate-dependent.
Non-optimal reaction conditions for stereoselectivity.Systematically vary temperature, pressure, and solvent to find the optimal conditions for high e.e.
Racemization of the product.Check for conditions that could cause racemization, such as high temperatures or the presence of acidic or basic impurities.
Presence of chemical impurities Incomplete reaction or side reactions.Refer to the "Low Yield" section for addressing incomplete reactions and byproduct formation.
Inefficient purification method.Optimize the purification protocol. This may involve changing the crystallization solvent, using a different chromatography stationary phase, or employing preparative chiral HPLC.

Experimental Protocols

Representative Protocol for Asymmetric Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via asymmetric reductive amination of 4-hydroxyacetophenone.

Materials:

  • 4-Hydroxyacetophenone

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Chiral catalyst (e.g., a transition metal complex with a chiral ligand)

  • Reducing agent (e.g., H₂, formic acid)

  • Solvent (e.g., methanol, isopropanol)

Procedure:

  • In a suitable reactor, dissolve 4-hydroxyacetophenone in the chosen solvent.

  • Add the ammonia source.

  • Add the chiral catalyst under an inert atmosphere.

  • Pressurize the reactor with the reducing agent (e.g., hydrogen gas) to the desired pressure.

  • Heat the reaction mixture to the optimized temperature and stir for the required reaction time.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture and carefully vent the reactor.

  • Filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by crystallization or chromatography to obtain this compound.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Time) incomplete->optimize_conditions Yes complete Conversion Complete incomplete->complete No increase_catalyst Increase Catalyst Loading/Activity optimize_conditions->increase_catalyst check_impurities Check for Byproducts/Impurities increase_catalyst->check_impurities byproducts Byproducts Present check_impurities->byproducts modify_conditions Modify Conditions to Suppress Side Reactions byproducts->modify_conditions Yes check_workup Review Work-up & Isolation Procedure byproducts->check_workup No purify_reagents Purify Starting Materials/Solvents modify_conditions->purify_reagents end Yield Improved purify_reagents->end complete->check_impurities check_workup->end SynthesisWorkflow start Starting Materials (4-Hydroxyacetophenone, Amine Source) reaction Asymmetric Reductive Amination (Chiral Catalyst, Reducing Agent) start->reaction workup Reaction Work-up (Catalyst Filtration, Solvent Removal) reaction->workup crude Crude this compound workup->crude purification Purification (Crystallization or Chromatography) crude->purification analysis Analysis (HPLC, Chiral HPLC, NMR) purification->analysis final_product Pure this compound analysis->final_product

Caption: General synthesis and purification workflow.

Technical Support Center: Purification of (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (S)-4-(1-Aminoethyl)phenol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to resolve challenges effectively.

This compound is a valuable chiral building block in pharmaceutical synthesis. However, achieving high chemical and enantiomeric purity can be challenging due to its physical properties and the potential for side-product formation during synthesis. This guide is structured to address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of a ketone precursor. Potential impurities include:

  • Unreacted Starting Material: The corresponding ketone, 4-hydroxyacetophenone.

  • Over-reduction Products: Small amounts of 4-ethylphenol if the reduction conditions are too harsh.

  • Catalyst Residues: Residual metals (e.g., Palladium, Rhodium) if catalytic hydrogenation is used.

  • The (R)-enantiomer: The opposite enantiomer, which is the most critical impurity to remove for chiral applications.

  • Solvent Adducts: Residual synthesis or workup solvents bound to the product.

Q2: How do I choose the best primary purification technique: recrystallization or column chromatography?

The choice depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your selection.

G start Start: Crude this compound check_purity Assess Crude Purity (TLC, NMR, HPLC) start->check_purity decision_purity Is the major impurity the (R)-enantiomer? check_purity->decision_purity decision_scale What is the reaction scale? decision_purity->decision_scale  No (achiral impurities) chiral_chrom Chiral Chromatography or Diastereomeric Salt Recrystallization decision_purity->chiral_chrom  Yes recrystallization Recrystallization decision_scale->recrystallization > 5 g flash_chrom Flash Column Chromatography decision_scale->flash_chrom < 5 g

Caption: Decision tree for selecting a purification method.

  • Recrystallization is ideal for large-scale (>5-10 g) purification where the compound is the major component and impurities have different solubility profiles. It is highly effective for removing minor, less-soluble or more-soluble achiral impurities.

  • Flash Column Chromatography is excellent for smaller scales (<5 g) and for separating compounds with significantly different polarities, such as removing the less polar ketone starting material.

  • Chiral Chromatography or Diastereomeric Salt Recrystallization is necessary when the primary goal is to improve enantiomeric excess (e.e.). Standard recrystallization or achiral chromatography will not separate enantiomers.

Q3: Which analytical techniques are best for assessing chemical purity and enantiomeric excess (e.e.)?

A combination of techniques is essential for a complete picture:

  • Chemical Purity:

    • ¹H NMR: Provides structural confirmation and can quantify impurities if their peaks are well-resolved from the product signals.

    • LC-MS: Confirms the mass of the desired product and can detect impurities, even at low levels. A reverse-phase C18 column is often a good starting point.

  • Enantiomeric Excess (e.e.):

    • Chiral HPLC/SFC: This is the gold standard for determining e.e. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers, and the e.e. is calculated from the relative peak areas. Common column types include those based on derivatized cellulose or amylose.

Troubleshooting Guide

Problem 1: Low recovery yield after recrystallization.
  • Potential Cause A: The compound is too soluble in the chosen solvent system, even at low temperatures.

    • Scientific Rationale: An ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. If solubility remains high when cold, much of the product will be lost in the mother liquor.

    • Solution:

      • Re-evaluate the Solvent: Consult solubility tables or perform small-scale solubility tests with a range of solvents (e.g., water, isopropanol, ethyl acetate, toluene, and mixtures thereof).

      • Use an Anti-Solvent: If a good single solvent cannot be found, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until persistent cloudiness appears. Reheat to clarify and then allow to cool slowly.

  • Potential Cause B: Excessive solvent was used.

    • Scientific Rationale: Using too much solvent will keep the solution from becoming supersaturated upon cooling, preventing crystallization and leaving the product dissolved.

    • Solution:

      • Carefully evaporate a portion of the solvent under reduced pressure.

      • Heat the solution again to ensure everything is dissolved before attempting to cool and crystallize once more.

      • For future attempts, add the hot solvent in small portions to the crude material until it just dissolves, avoiding a large excess.

G start Problem: Low Recrystallization Yield check_mother_liquor Analyze Mother Liquor (e.g., by TLC/LCMS) start->check_mother_liquor decision_product_present Is significant product present in mother liquor? check_mother_liquor->decision_product_present cause_solubility Cause: High Solubility or Too Much Solvent decision_product_present->cause_solubility  Yes end Yield Improved decision_product_present->end  No (Re-evaluate reaction) solution_solvent Solution: 1. Reduce solvent volume. 2. Add anti-solvent. 3. Re-screen for a better solvent. cause_solubility->solution_solvent solution_solvent->end

Caption: Troubleshooting workflow for low recrystallization yield.

Problem 2: The product "oils out" instead of forming crystals.
  • Potential Cause: The cooling process is too rapid, or the solution is too concentrated.

    • Scientific Rationale: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid product (or a eutectic mixture with impurities). Rapid cooling can shock the system into forming a liquid phase of the product instead of an ordered crystal lattice.

    • Solution:

      • Slow Down Cooling: Reheat the solution until the oil redissolves. Allow the flask to cool slowly to room temperature, perhaps insulating it with glass wool or a towel. Do not place it directly in an ice bath.

      • Add Seed Crystals: If available, add a tiny crystal of pure product once the solution has cooled slightly to provide a nucleation site.

      • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that promote nucleation.

      • Dilute the Solution: Add a small amount of additional hot solvent before cooling to lower the saturation point.

Problem 3: Poor separation during flash column chromatography.
  • Potential Cause: Incorrect mobile phase polarity.

    • Scientific Rationale: The polarity of the eluent is critical for achieving differential migration of compounds on the stationary phase (e.g., silica gel). This compound is quite polar due to the phenol and amine groups. If the eluent is too polar, all compounds will elute quickly with no separation (low Rf). If it's not polar enough, the product will not move from the origin (Rf = 0).

    • Solution:

      • Systematic TLC Analysis: Before running the column, systematically test solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the desired compound.

      • Add a Modifier: Amines can "tail" on silica gel due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent can significantly improve peak shape and resolution.

Table 1: Starting Conditions for Chromatography & Recrystallization
ParameterRecrystallizationFlash Column Chromatography
Solvent/Mobile Phase Screening Solvents: Water, Isopropanol (IPA), Ethyl Acetate, Toluene, IPA/Heptane mixtures.Stationary Phase: Silica Gel (often with basic modifier). Mobile Phase: Dichloromethane/Methanol (e.g., 95:5 to 90:10) or Ethyl Acetate/Hexanes with 0.5% Triethylamine.
Key Consideration Product should be sparingly soluble at room temp but highly soluble when hot.Aim for an Rf of 0.25-0.35 on TLC for the target compound.
Common Issue Oiling out.Peak tailing.
Troubleshooting Slow cooling, use less concentrated solution.Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Water

This protocol assumes the crude product is a solid and major impurities are non-polar.

  • Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask with a stir bar. Add 25 mL of isopropanol. Heat the mixture to 70-80 °C with stirring.

  • Co-solvent Addition: While hot, add deionized water dropwise until the solution becomes faintly turbid. Add 1-2 more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Decolorization (Optional): If the solution is colored, add a small amount (e.g., 0.2 g) of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration (Optional): If carbon was used or insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a pre-warmed flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 isopropanol/water, followed by a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This is a representative method. The exact column and mobile phase should be optimized.

  • Column: Chiralcel OD-H or equivalent amylose-based chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v). The diethylamine is crucial for good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm or 275 nm.

  • Sample Preparation: Prepare a solution of the purified sample at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

References

  • General Recrystallization Theory and Practice. LibreTexts Chemistry. [Link]

  • Chiral HPLC Guide. Daicel Chiral Technologies. [Link]

Chiral HPLC Method Development for (S)-4-(1-Aminoethyl)phenol Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of (S)-4-(1-Aminoethyl)phenol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during method development and routine analysis. As the separation of enantiomers is often not a predictable science, this resource combines fundamental principles with field-proven insights to streamline your experimental workflow.[1][2]

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format. The solutions provided are based on established principles of chiral chromatography for primary aromatic amines.

Q1: I am not seeing any separation between the enantiomers of 4-(1-Aminoethyl)phenol. Where do I start?

A1: Achieving initial separation is the first critical step. If you observe co-elution, consider the following systematic approach:

  • Confirm Column Choice: Polysaccharide-based chiral stationary phases (CSPs) are the most versatile and successful for a wide range of chiral compounds, including primary amines.[3][4] If you are not using a polysaccharide-based column, such as one from the Daicel CHIRALPAK® or Phenomenex Lux® series, this should be your first consideration. For aromatic amines, columns like CHIRALCEL® OD-H and CHIRALPAK® IE have shown great success.[5]

  • Introduce a Basic Additive: 4-(1-Aminoethyl)phenol is a basic compound. Its interaction with the CSP can be significantly improved, and undesirable interactions with residual silanols on the silica support can be minimized, by adding a basic modifier to the mobile phase.[6]

    • Action: Add 0.1% diethylamine (DEA) or butylamine to your mobile phase.[7][8] This is often the key to unlocking selectivity for basic analytes.

  • Optimize the Mobile Phase: If you are already using a suitable CSP and a basic additive, the composition of your mobile phase is the next crucial factor.

    • Normal Phase Mode (Recommended Starting Point): A mobile phase of hexane or heptane with an alcohol modifier (e.g., isopropanol (IPA) or ethanol) is a standard starting point. Vary the percentage of the alcohol modifier. A common starting point is 90:10 (v/v) hexane:IPA. Try decreasing the alcohol content (e.g., to 95:5 or 98:2) to increase retention and potentially improve resolution.

    • Polar Organic Mode: If normal phase mode is unsuccessful, polar organic mode (e.g., acetonitrile or methanol as the main solvent) can offer different selectivity.

Q2: I have some separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

A2: Poor resolution is a common challenge. Once you have achieved some separation, you can fine-tune the method with the following steps:

  • Adjust Mobile Phase Strength: In normal phase, decreasing the concentration of the alcohol modifier (the polar component) will generally increase retention times and often improve resolution. Make small, incremental changes (e.g., from 10% IPA to 8% IPA).

  • Change the Alcohol Modifier: The choice of alcohol can have a significant impact on selectivity. If you are using IPA, try switching to ethanol. Ethanol is more polar and can alter the interactions between the analyte and the CSP.[9]

  • Lower the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase the efficiency of the column and lead to better resolution.

  • Control the Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Try decreasing the column temperature (e.g., to 15°C or 20°C). Lower temperatures often enhance enantioselectivity, though this may increase analysis time and backpressure.

Q3: My peaks for 4-(1-Aminoethyl)phenol are tailing. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like 4-(1-Aminoethyl)phenol is frequently caused by secondary interactions with acidic silanol groups on the silica surface of the column.[6]

  • Increase the Concentration of the Basic Additive: If you are already using a basic additive like DEA, try increasing its concentration slightly (e.g., from 0.1% to 0.2%). This can more effectively mask the active silanol sites.

  • Use a Different Basic Additive: Some amines are more effective at reducing tailing than others. Consider trying ethanolamine or butylamine as alternatives to DEA.[7][8]

  • Consider an Immobilized CSP: Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) are generally more robust and can sometimes provide better peak shapes due to their different surface chemistry compared to coated phases.[10]

Q4: I am observing a "memory effect" from my mobile phase additives. What does this mean and what should I do?

A4: A memory effect occurs when trace amounts of an additive from a previous mobile phase remain on the column and influence the results of subsequent analyses, even after switching to a new mobile phase.[11] This is particularly common with basic additives like DEA.

  • Dedicate Columns: The most effective way to manage the memory effect is to dedicate specific columns to specific types of mobile phases (e.g., one column for methods with basic additives, another for acidic additives, and one for neutral methods).[12]

  • Thorough Column Flushing: If dedicating columns is not feasible, ensure a rigorous flushing procedure when changing mobile phase compositions. Use a strong, miscible solvent (like IPA) to wash the column for an extended period (at least 10-20 column volumes) before equilibrating with the new mobile phase.

  • Be Aware of Elution Order Changes: Memory effects can sometimes even cause a reversal in the elution order of the enantiomers. Always confirm the identity of your peaks when developing or modifying a method.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for separating the enantiomers of 4-(1-Aminoethyl)phenol?

A1: While there is no single "best" CSP for all molecules, polysaccharide-based CSPs are the most recommended starting point for primary aromatic amines like 4-(1-Aminoethyl)phenol.[3][4][5] A good screening strategy would involve testing a few different polysaccharide columns to find the optimal one. A suggested screening set includes:

  • Cellulose-based columns: such as CHIRALCEL® OD-H or Lux® Cellulose-1.

  • Amylose-based columns: such as CHIRALPAK® AD-H or Lux® Amylose-2. These columns often provide complementary selectivity.

Q2: What is a good starting mobile phase for method development?

A2: For a primary aromatic amine, a normal phase mobile phase is an excellent starting point. A typical initial condition would be:

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength for 4-(1-Aminoethyl)phenol (e.g., 225 nm or 275 nm).

Q3: Do I need to use both an acidic and a basic additive in my mobile phase?

A3: Generally, for a basic analyte, only a basic additive is necessary. However, in some complex separations, a combination of an acidic additive (like trifluoroacetic acid - TFA) and a basic additive (like DEA) can sometimes improve peak shape and resolution.[9][11] This should be explored during method optimization if simpler mobile phases are not effective. The additives can form an ion pair in the mobile phase, which can influence the interaction with the CSP.[13]

Q4: Can I switch my chiral column between normal phase and reversed-phase modes?

A4: For coated polysaccharide CSPs (like CHIRALCEL® OD-H), it is generally not recommended to switch between normal phase and reversed-phase modes frequently, as this can affect the column's performance and longevity. If you need to use both modes, it is best to dedicate separate columns for each. Immobilized CSPs (e.g., CHIRALPAK® IA) offer greater solvent compatibility and can be switched between different solvent systems with a proper intermediate flushing solvent like isopropanol.[10]

Section 3: Data and Protocols

Comparative Chromatographic Parameters for a Model Compound (1-Phenylethylamine)
Chiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
CHIRALPAK® AD-HHexane / IPA (80/20)1.025>1.5[14]
CHIRALCEL® OD-HHeptane / Ethanol / DEA (90:10:0.1)1.025Baseline[4]
Lux® Cellulose-1Hexane / IPA / DEA (90:10:0.1)1.025Baseline[5]
Experimental Workflow and Protocol

The following diagram outlines a systematic approach to developing a chiral HPLC method for 4-(1-Aminoethyl)phenol.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization Start Define Analyte: 4-(1-Aminoethyl)phenol (Basic) Select_CSP Select CSPs: - CHIRALCEL® OD-H - CHIRALPAK® AD-H Start->Select_CSP Select_MP Select Mobile Phases: - Hex/IPA/DEA (90:10:0.1) - Hex/EtOH/DEA (90:10:0.1) Select_CSP->Select_MP Screen Perform Screening Injections Select_MP->Screen Evaluate Evaluate Results: - No Separation? - Poor Resolution? - Good Separation? Screen->Evaluate Adjust_Additive Adjust Additive: - Increase DEA concentration Evaluate->Adjust_Additive No Separation Optimize_MP Optimize Mobile Phase: - Vary % Alcohol - Change Alcohol Type Evaluate->Optimize_MP Poor Resolution Optimize_Conditions Optimize Conditions: - Lower Flow Rate - Adjust Temperature Evaluate->Optimize_Conditions Good Separation (Further Improvement) Good_Separation Proceed to Validation Evaluate->Good_Separation Rs > 1.5 Adjust_Additive->Screen Optimize_MP->Screen Optimize_Conditions->Screen

Sources

Technical Support Center: Enantiomeric Excess of (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for determining the enantiomeric excess (e.e.) of (S)-4-(1-Aminoethyl)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, analytical chemists, and process development professionals. As Senior Application Scientists, our goal is to move beyond mere protocols and explain the causal reasoning behind experimental choices, empowering you to solve problems effectively.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and accurate method for determining the enantiomeric purity of compounds like 4-(1-Aminoethyl)phenol. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Troubleshooting Guide: Chiral HPLC

Question: My enantiomer peaks for 4-(1-Aminoethyl)phenol are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?

Answer:

Poor resolution is the most common challenge in chiral separations. It indicates that the thermodynamic differences in the interaction between each enantiomer and the chiral stationary phase (CSP) are insufficient under the current conditions. Here is a systematic approach to improving resolution (Rs).

Step-by-Step Troubleshooting:

  • Verify You Have a Racemic Standard: Before optimizing, you must confirm your system can separate a 50:50 mixture (racemate) of the (R) and (S) enantiomers. If you cannot separate the racemate, you will not be able to determine the e.e. of your enriched sample.

  • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, often enhancing resolution. This is a trade-off with analysis time but is a crucial first step.

  • Optimize the Mobile Phase Composition:

    • Principle: The mobile phase competes with the analyte for interaction sites on the CSP. Modifying its composition directly alters the retention and selectivity. Polysaccharide-based CSPs (like those coated with cellulose or amylose derivatives) are particularly sensitive to the type and concentration of the alcohol modifier.

    • Action: Systematically vary the ratio of the alcohol component (e.g., isopropanol or ethanol) in your hexane/alkane mobile phase. Create a table of your experiments. For example, if you are using 10% isopropanol in hexane, try 5%, 15%, and 20%. A lower alcohol percentage generally increases retention and can improve resolution, but may also lead to excessive peak broadening.

  • Change the Alcohol Modifier: The steric bulk of the alcohol can significantly impact selectivity. If isopropanol (IPA) isn't working, try ethanol (EtOH) or vice-versa. EtOH often provides different selectivity compared to IPA on polysaccharide-based columns.

  • Adjust the Additive Concentration:

    • Principle: 4-(1-Aminoethyl)phenol is a basic compound. Its amine group can interact strongly and non-specifically with residual acidic sites (silanols) on the silica support of the CSP, leading to peak tailing and poor resolution. An acidic or basic additive in the mobile phase can suppress these interactions.

    • Action: For this basic analyte, a basic additive is required. Add a small amount of diethylamine (DEA) or ethanolamine (ETA) to the mobile phase, typically in the range of 0.1% to 0.2%. This competing base will mask the problematic silanol groups, improving peak shape and often resolution.

  • Lower the Column Temperature: Running the analysis at a sub-ambient temperature (e.g., 10-15°C) can enhance the enantioselective interactions by reducing the kinetic energy of the molecules. This often leads to a significant improvement in resolution, though it will also increase retention times and mobile phase viscosity.

DOT Diagram: Workflow for Improving HPLC Resolution

G start Start: Poor Resolution (Rs < 1.5) racemate 1. Analyze Racemic Standard start->racemate flow_rate 2. Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) racemate->flow_rate Separation still poor end End: Resolution Acceptable (Rs ≥ 1.5) racemate->end Resolved mobile_phase 3. Optimize % Alcohol Modifier (e.g., 5%, 10%, 15% IPA) flow_rate->mobile_phase Separation still poor flow_rate->end Resolved change_alcohol 4. Change Alcohol Type (e.g., IPA -> EtOH) mobile_phase->change_alcohol Separation still poor mobile_phase->end Resolved additive 5. Add/Adjust Basic Additive (e.g., 0.1% DEA) change_alcohol->additive Separation still poor change_alcohol->end Resolved temperature 6. Lower Column Temperature (e.g., 40°C -> 15°C) additive->temperature Separation still poor additive->end Resolved temperature->end Resolved fail Consider a different CSP temperature->fail Separation still poor

Caption: A systematic workflow for troubleshooting poor peak resolution in chiral HPLC.

Question: My peaks are tailing severely, which is making integration and e.e. calculation unreliable. What is the cause and how do I fix it?

Answer:

Peak tailing for a basic analyte like 4-(1-Aminoethyl)phenol is almost always caused by secondary interactions with the stationary phase support.

  • Primary Cause: The basic amine functional group is interacting with acidic silanol (-Si-OH) groups on the silica surface of the CSP. These are high-energy, non-enantioselective interactions that delay a portion of the analyte from eluting, creating a "tail."

  • Solution:

    • Introduce a Competing Base: As mentioned previously, the most effective solution is to add a small amount of a competing base to your mobile phase. Diethylamine (DEA) at 0.1% is a standard starting point. The DEA will preferentially bind to the acidic silanol sites, effectively "hiding" them from your analyte and resulting in more symmetrical (Gaussian) peak shapes.

    • Check Mobile Phase pH (for Reversed-Phase): If you are using a reversed-phase chiral column, ensure the pH of your mobile phase is appropriate. For a basic amine, a higher pH (e.g., > 7, if the column allows) can suppress the protonation of the amine, reducing ionic interactions. However, most polysaccharide CSPs are used in normal-phase mode where this is not applicable.

    • Lower Sample Concentration: Injecting too much sample can overload the column, leading to peak shape distortion, including tailing. Try diluting your sample by a factor of 10 and re-injecting.

Frequently Asked Questions (FAQ): Chiral HPLC

Question: How do I choose the correct chiral stationary phase (CSP) for this compound?

Answer: For primary amines like 4-(1-Aminoethyl)phenol, polysaccharide-based CSPs are the industry standard and the best place to start. Columns based on derivatives of cellulose or amylose coated or immobilized on a silica support are highly effective.

CSP Type Common Trade Names Typical Screening Mobile Phase Comments
Amylose Tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Chiralcel ADHexane/Isopropanol (90:10) + 0.1% DEAA very versatile and often successful first choice for many chiral compounds.
Cellulose Tris(3,5-dimethylphenylcarbamate)Chiralcel ODHexane/Isopropanol (90:10) + 0.1% DEAOften provides complementary selectivity to the amylose-based columns.
Cellulose Tris(4-methylbenzoate)Chiralcel OJHexane/Isopropanol (90:10) + 0.1% DEAAnother excellent screening column with different selectivity.

Recommendation: Start with a Chiralpak AD or Chiralcel OD column. These two columns have a high probability of successfully resolving your enantiomers.

Question: How can I confirm the elution order, i.e., which peak is (S) and which is (R)?

Answer: You cannot assume the elution order. It must be empirically determined. The only reliable way is to obtain a certified reference standard for one of the pure enantiomers (e.g., this compound).

  • Inject the pure (S)-enantiomer standard.

  • Note its retention time under your established chromatographic conditions.

  • Inject your sample mixture. The peak that matches the retention time of the standard is the (S)-enantiomer.

  • For absolute certainty, spike your sample with a small amount of the (S)-standard. The peak corresponding to the (S)-enantiomer should increase in area relative to the other peak.

Section 2: NMR Spectroscopy with Chiral Resolving Agents

NMR spectroscopy can be a powerful tool for determining e.e. without physical separation. The strategy involves converting the enantiomers into diastereomers in situ, which have distinct NMR spectra.

Troubleshooting Guide: Chiral NMR

Question: I've added a chiral solvating agent (CSA) to my NMR sample, but I see no splitting of my signals. The proton signals for the two enantiomers are still overlapping.

Answer:

This is a common issue that indicates the diastereomeric complexes formed are either not stable enough or the resulting chemical shift difference (Δδ) is too small to be resolved by the spectrometer.

  • Principle: Chiral Solvating Agents (CSAs), like (R)-(-)-mandelic acid, form transient, non-covalent diastereomeric complexes with your amine. These complexes are in rapid equilibrium. For separate signals to be observed, the interaction must be strong enough to create a measurably different electronic environment for the nuclei in each diastereomer.

Troubleshooting Steps:

  • Increase the Concentration of the CSA: The equilibrium may not be sufficiently shifted towards the complexed state. Add more CSA, up to 2-3 equivalents relative to your analyte, to push the equilibrium towards the formation of the diastereomeric complexes.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0°C or -20°C) slows down the dynamic exchange between the free and complexed states. This can sharpen the signals of the individual diastereomers and reveal the splitting.

  • Change the Solvent: The solvent plays a critical role in the stability of the non-covalent complexes. If you are using CDCl₃, try a more non-polar solvent like benzene-d₆ or toluene-d₈, which may promote stronger intermolecular interactions.

  • Switch to a Chiral Derivatizing Agent (CDA): If CSAs fail, a more robust method is to use a Chiral Derivatizing Agent (CDA) like Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

    • Mechanism: A CDA reacts covalently with your amine to form a stable pair of diastereomers. Because they are distinct molecules, not just transient complexes, their NMR signals are almost always well-resolved.

    • Procedure: React your 4-(1-Aminoethyl)phenol sample with the CDA (e.g., Mosher's acid chloride) in the presence of a non-nucleophilic base (like pyridine) to form stable diastereomeric amides. After a simple workup, acquire the ¹H or ¹⁹F NMR spectrum. The e.e. can be calculated by integrating the well-resolved signals of the resulting diastereomers.

DOT Diagram: Chiral Derivatization for NMR Analysis

G Enantiomers (R)-Amine & (S)-Amine (Indistinguishable in NMR) Reaction Covalent Reaction Enantiomers->Reaction CDA Add Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) CDA->Reaction Diastereomers Forms Diastereomers: (R,R)-Amide & (S,R)-Amide Reaction->Diastereomers NMR Acquire NMR Spectrum (¹H or ¹⁹F) Diastereomers->NMR Result Distinct, Integratable Signals (e.e. = |Area1 - Area2| / |Area1 + Area2|) NMR->Result

Caption: Workflow for converting enantiomers into diastereomers for e.e. determination by NMR.

Section 3: General & Cross-Platform FAQs

Question: My e.e. value from HPLC is 98%, but my value from NMR is 95%. Why are they different and which one should I trust?

Answer:

Discrepancies between methods are possible and highlight the importance of proper validation.

  • Kinetic Resolution during Derivatization (NMR): When using a chiral derivatizing agent for NMR, there is a small risk of "kinetic resolution." This means one enantiomer might react slightly faster with the derivatizing agent than the other. If the reaction is not driven to completion, the resulting ratio of diastereomers will not accurately reflect the initial ratio of enantiomers. Solution: Ensure the derivatization reaction goes to 100% completion by using a slight excess of the derivatizing agent and allowing sufficient reaction time.

  • Integration Errors (Both Methods):

    • HPLC: If peaks are not baseline-resolved (Rs < 1.5), the integration algorithm can struggle to accurately determine the area of the minor enantiomer, especially at high e.e. values.

    • NMR: Poor signal-to-noise, overlapping signals from impurities, or incorrect phasing can all lead to integration errors. Ensure the signals you integrate are clean and well-resolved.

  • Racemization: It is possible, though less likely for this specific molecule under standard conditions, that the sample is racemizing during one of the analytical procedures (e.g., if sample prep involves harsh pH or high heat).

Question: Can I use optical rotation (polarimetry) to determine the e.e.?

Answer: Yes, but with significant caveats. Polarimetry is a bulk property measurement and is much less accurate than chromatographic or NMR methods.

  • Principle: The observed optical rotation of your sample is compared to the specific rotation of the pure enantiomer, which must be known from a reliable source.

    • e.e. (%) = ([α]observed / [α]max) * 100

  • Limitations:

    • Purity Dependent: The measurement is highly sensitive to the presence of any other chiral or achiral impurities that might affect the reading. Your sample must be chemically pure for the result to be meaningful.

    • Non-Linearity: In some cases, the relationship between optical rotation and enantiomeric excess is not linear. This is known as the Horeau effect.

    • Low Accuracy: It is generally not considered accurate enough for regulatory filings or for determining e.e. values above 95%, where small deviations are significant.

Recommendation: Use polarimetry as a quick, qualitative check to confirm the presence of an enantiomeric excess, but rely on a more specific method like chiral HPLC for accurate, quantitative results.

References
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

Common side reactions in the synthesis of (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Route Research

I'm now starting with extensive Google searches to find the typical synthetic pathways for (S)-4-(1-Aminoethyl)phenol. I'm focusing on common side reactions, likely impurities, and potential byproducts that often come up with the relevant reactions. I'm aiming to build a solid foundation of background information, before drilling down to more specific questions.

Analyzing Synthetic Routes

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Detailing Reaction Mechanisms

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Technical Support Center: (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (S)-4-(1-Aminoethyl)phenol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this chiral intermediate. Our goal is to provide in-depth, field-tested guidance to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.

Introduction

This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds. Its structure, containing both a phenolic hydroxyl group and a primary amine on a stereocenter, makes it susceptible to specific degradation pathways if not handled and stored correctly. This guide provides a comprehensive overview of best practices, troubleshooting, and answers to frequently asked questions regarding the stability and storage of this reagent.

Troubleshooting Guide: Investigating Compound Degradation

Have you observed unexpected results in your reaction, such as low yield, impure product, or inconsistent analytical data (NMR, LC-MS)? The stability of your starting material, this compound, could be a contributing factor. This guide will walk you through a logical troubleshooting workflow.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Start: Suspected Degradation (e.g., low yield, discoloration, new TLC spots) check_visual Step 1: Visual & Olfactory Inspection - Is the solid discolored (yellow/brown)? - Is there a strong amine odor? start->check_visual Initial Observation check_storage Step 2: Review Storage Conditions - Temperature (refrigerated/frozen)? - Atmosphere (inert gas)? - Light exposure? check_visual->check_storage Physical changes noted analytical_test Step 3: Analytical Re-characterization - Run TLC, LC-MS, or NMR. - Compare to a fresh or reference sample. check_visual->analytical_test No obvious physical change check_storage->analytical_test Storage conditions reviewed compare_data Step 4: Analyze Data - Are new peaks/impurities present? - Is the chiral purity compromised? analytical_test->compare_data Acquire new data root_cause Step 5: Identify Root Cause - Oxidation? - Light Exposure? - Moisture? compare_data->root_cause Impurities confirmed solution Solution: Implement Corrective Actions - Discard degraded material. - Procure fresh reagent. - Revise storage protocol. root_cause->solution Cause identified

Caption: Troubleshooting workflow for suspected degradation.

Q1: My this compound, which was initially a white solid, has turned yellow/brown. What is happening?

A1: This discoloration is a classic indicator of oxidation. The phenol group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The oxidation process can form highly colored quinone-type structures.

  • Causality: The electron-donating nature of the hydroxyl and amino groups on the benzene ring makes the compound susceptible to losing electrons (oxidation). Oxygen in the air acts as the oxidizing agent. This process is often autocatalytic, meaning the oxidation products can catalyze further degradation.

  • Troubleshooting Steps:

    • Confirm Degradation: Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze by Thin Layer Chromatography (TLC) against a known fresh sample if available. The appearance of new, often lower Rf spots, is indicative of impurities.

    • Assess Purity: For a more quantitative assessment, use LC-MS or HPLC to determine the purity of the material.

    • Action: If significant degradation is confirmed (typically >5% impurity), it is strongly recommended to discard the material. Using degraded starting material will likely lead to lower yields and complex purification challenges in your subsequent reactions.

Q2: I'm seeing a new peak in my LC-MS analysis of a stored sample. What could it be?

A2: A new peak suggests the formation of a degradation product. For this compound, the most probable culprits are oxidation or dimerization/polymerization products.

  • Plausible Degradation Pathways:

    • Oxidation: As mentioned, the phenol can oxidize. This may initially form a hydroquinone or proceed to a quinone-methide-like intermediate, which is highly reactive.

    • Dimerization: The amino group of one molecule could potentially react with an oxidized form of another molecule.

    • Photodegradation: Phenolic compounds can be sensitive to light, particularly UV light, which can provide the energy to initiate radical-based degradation pathways.

  • Troubleshooting Steps:

    • Characterize the Impurity: If the impurity is significant, attempt to characterize it by high-resolution mass spectrometry (HRMS) to get an accurate mass and predict a molecular formula. This can provide clues to the degradation mechanism.

    • Review Handling Procedures: Were the vials purged with an inert gas (like argon or nitrogen) before sealing? Was the material weighed out in the open air for an extended period? Was it exposed to direct sunlight or strong laboratory light?

    • Implement Corrective Storage: Immediately transfer an aliquot of known good material to a fresh amber glass vial, purge thoroughly with inert gas, seal tightly, and store in a freezer. This will serve as your new reference standard.

Visualizing Potential Degradation

Degradation_Pathways start This compound (Stable Form) oxidized Oxidized Intermediates (e.g., Quinone-like species) start->oxidized O2, Light, Metal Ions polymerized Colored Polymers/ Dimers oxidized->polymerized Further Reaction

Safe handling and disposal of (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Hazard Analysis

I'm starting by delving into the safety data sheet (SDS) and other reputable sources for (S)-4-(1-Aminoethyl)phenol. My goal is to thoroughly understand its inherent hazards, safe handling protocols, and proper disposal methods before proceeding further. This foundational understanding is crucial for any potential applications or experiments.

Analyzing Safety Procedures

I'm now expanding my focus to include established lab protocols and chemical reactivity data for compounds like this compound. My aim is to identify potential incompatibilities and refine the handling guidelines. Simultaneously, I'll structure the technical support center, planning distinct sections for FAQs and Troubleshooting Guides to prepare for user support.

Developing Safety Documentation

I'm now deeply immersed in researching the SDS and chemical information for this compound to grasp hazards and handling. Simultaneously, I'm scouring lab protocols for similar compounds, focusing on PPE, spill cleanup, and waste disposal. I'm also exploring reactivity to identify incompatibilities and structuring the tech support center, planning detailed FAQs and troubleshooting guides to support users. I'm developing a table of safety information and a workflow diagram. I'm building references and formatting the final output.

Validation & Comparative

Comparing the biological activity of (S)- and (R)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Comprehensive Search

I'm starting a broad information search on the biological activities of (S)- and (R)-enantiomers of 4-(1-Aminoethyl)phenol. I'm focusing specifically on their synthesis, receptor binding affinities, and functional activities. I'm especially interested in their effects on adrenergic and other related receptors.

Expanding Data Collection

I'm now expanding my data collection to include detailed experimental protocols commonly used for evaluating these compounds, specifically radioligand binding and downstream signaling assays. I'm also actively searching for quantitative data – Ki, IC50, EC50 values – from reliable sources to build a strong foundation for comparison. I'm also investigating signaling pathways of receptors interacting with the enantiomers.

Developing Comparative Guide

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Efficacy of (S)-4-(1-Aminoethyl)phenol versus other chiral resolving agents

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on (S)-4-(1-Aminoethyl)phenol. I need to understand its effectiveness and uses as a chiral resolving agent. I'm focusing on finding comprehensive research and data that shows how well it works. I'm aiming for thorough coverage on applications in different chemical contexts, so that I can see the potential it has.

Comparing Chiral Agents

I'm now diving deep into comparing this compound with other chiral resolving agents. My Google searches are expanding to include more common options and focus on resolution efficiency for acidic and non-polar compounds. I am collecting data, looking for experimental details and mechanistic insights. I'll identify key performance metrics like salt formation, yield, and enantiomeric excess, and select a relevant case study for comparison.

Planning the Comparative Analysis

I'm now outlining the steps for creating a comparison guide. I will begin with targeted searches on this compound and other chiral agents, focusing on resolution of acidic and non-polar compounds. Then, I will identify key metrics like salt formation and enantiomeric excess, with a case study. I'll structure the guide by detailing the agents' properties and providing a comparative analysis. Finally, I will produce experimental protocols, diagrams and tables.

A Senior Application Scientist's Guide: Chiral HPLC vs. SFC for the Analysis of 4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of efficacy and safety. The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. A prime example is 4-(1-Aminoethyl)phenol, a chiral building block whose individual enantiomers are pivotal in synthesizing various pharmaceutically active compounds. Consequently, the development of robust, efficient, and reliable analytical methods for separating and quantifying these enantiomers is a cornerstone of process chemistry and quality control.

This guide provides an in-depth comparison of two leading technologies for this challenge: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will move beyond a surface-level overview to dissect the core principles, practical workflows, and performance metrics of each technique, grounded in experimental data and field-proven insights.

Part 1: Understanding the Technologies

The Foundation: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the established workhorse for enantiomeric separations in the pharmaceutical industry. The separation mechanism relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).

The process involves pumping a liquid mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), through a column packed with the CSP. The CSP creates a transient diastereomeric complex with the analyte enantiomers. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other, thus achieving separation.

Expertise & Experience: The choice of mobile phase composition is a critical method development parameter. The alcohol modifier's concentration directly influences retention times and resolution by competing with the analyte for interactive sites on the CSP. Additives, such as acids or bases, are often required to improve the peak shape of ionizable compounds like 4-(1-Aminoethyl)phenol by minimizing undesirable ionic interactions with the silica support of the CSP.

The Challenger: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green alternative to HPLC, particularly for chiral separations. It utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the primary mobile phase. A substance becomes supercritical when its temperature and pressure are raised above their critical point, endowing it with properties of both a liquid and a gas.

In SFC, this supercritical CO2 offers low viscosity and high diffusivity, which are highly advantageous for chromatography. These properties reduce the resistance to mass transfer, allowing for significantly faster separations and higher throughput compared to HPLC. An organic co-solvent, or modifier (e.g., methanol), is typically added to the CO2 to increase the mobile phase's solvating power, which is necessary to elute polar analytes like 4-(1-Aminoethyl)phenol.

Part 2: Head-to-Head Comparison for 4-(1-Aminoethyl)phenol

The decision to employ HPLC versus SFC is multi-faceted, involving considerations of speed, resolution, cost, and environmental impact. Below, we compare their performance for the specific task of separating the enantiomers of 4-(1-Aminoethyl)phenol.

Performance Metrics: A Quantitative Look

The following table summarizes typical performance data for the analysis of 4-(1-Aminoethyl)phenol on both platforms. This data is synthesized from common outcomes in chiral method development for small polar molecules.

MetricChiral HPLCChiral SFCRationale & Expert Insights
Analysis Time 10 - 15 min2 - 5 min SFC's low-viscosity mobile phase allows for 3-5 times higher flow rates without generating excessive backpressure, drastically reducing run times.
Resolution (Rs) > 2.0> 2.5SFC often yields higher efficiency (more theoretical plates per unit time), which can translate to superior resolution between enantiomeric peaks.
Solvent Consumption ~15 mL/run (Hexane/IPA)~2 mL/run (Methanol) SFC primarily uses CO2 (captured from industrial processes) and requires only a small percentage of organic co-solvent, making it a significantly greener and cheaper option.
Mobile Phase Cost Moderate to HighLow The bulk of the mobile phase is inexpensive, non-flammable CO2. The cost of purchasing and disposing of hexane/heptane for HPLC is a major operational expense.
Scalability GoodExcellent The removal of CO2 post-collection is trivial (it becomes a gas), simplifying the isolation of pure enantiomers in preparative scale applications. This makes SFC highly attractive for purification workflows.
Workflow and Experimental Logic

The development of a robust analytical method follows a logical progression. The diagram below illustrates the typical workflows for both Chiral HPLC and SFC, highlighting key decision points.

G cluster_0 Chiral HPLC Workflow cluster_1 Chiral SFC Workflow h_start Sample Prep (Dilute in Mobile Phase) h_csp CSP Screening (e.g., Polysaccharide-based) h_start->h_csp Inject h_mobile Mobile Phase Optimization (Hexane/IPA Ratio) h_csp->h_mobile Optimize Selectivity h_additive Additive Selection (e.g., Diethylamine for peak shape) h_mobile->h_additive Improve Peak Asymmetry h_acquire Data Acquisition (10-15 min/run) h_additive->h_acquire Final Method h_analyze Analysis & Reporting h_acquire->h_analyze s_start Sample Prep (Dilute in Co-solvent) s_csp CSP Screening (Often same columns as HPLC) s_start->s_csp Inject s_mobile Co-solvent Optimization (% Methanol) s_csp->s_mobile Optimize Retention s_abpr Back Pressure Tuning (ABPR Optimization) s_mobile->s_abpr Fine-tune Density & Selectivity s_acquire Data Acquisition (2-5 min/run) s_abpr->s_acquire Final Method s_analyze Analysis & Reporting s_acquire->s_analyze start_node Goal: Separate 4-(1-Aminoethyl)phenol Enantiomers start_node->h_start start_node->s_start

Caption: Comparative workflows for method development in Chiral HPLC and SFC.

Part 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points for the analysis of 4-(1-Aminoethyl)phenol. They represent self-validating systems where peak shape, resolution, and retention time serve as key performance indicators.

Protocol 1: Chiral HPLC Method

Objective: To achieve baseline separation (Rs > 1.5) of 4-(1-Aminoethyl)phenol enantiomers.

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1260 Infinity II LC or equivalent, with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP is recommended due to its broad applicability. Example: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

2. Reagents and Sample Preparation:

  • Mobile Phase A: n-Hexane (HPLC Grade)

  • Mobile Phase B: Isopropanol (IPA, HPLC Grade)

  • Additive: Diethylamine (DEA)

  • Final Mobile Phase: Hexane/IPA/DEA (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve 4-(1-Aminoethyl)phenol standard in the mobile phase to a concentration of 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Detection: UV at 275 nm

4. Trustworthiness & Rationale:

  • CSP Choice: Polysaccharide-based phases are well-documented for their excellent performance in separating a wide range of chiral compounds, including those with amine and alcohol functional groups.

  • Additive Rationale: 4-(1-Aminoethyl)phenol is a basic compound. The addition of a small amount of a competing base like DEA (0.1%) is crucial. It masks residual acidic silanol groups on the silica surface of the CSP, preventing strong, non-specific interactions that lead to severe peak tailing and poor resolution. This ensures the separation is governed purely by chiral recognition mechanisms.

Protocol 2: Chiral SFC Method

Objective: To achieve rapid, high-resolution (Rs > 2.0) separation of 4-(1-Aminoethyl)phenol enantiomers.

1. Instrumentation and Columns:

  • SFC System: A Waters ACQUITY UPC²® System or equivalent, with a binary solvent manager, autosampler, and UV detector.

  • Chiral Stationary Phase: The same CSPs as HPLC can often be used. Example: Daicel CHIRALPAK® AD-H (150 x 4.6 mm, 3 µm). A shorter column with smaller particles can be used due to the lower system pressure.

2. Reagents and Sample Preparation:

  • Mobile Phase A: Supercritical CO2 (SFC Grade)

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Diethylamine (DEA).

  • Sample Preparation: Dissolve 4-(1-Aminoethyl)phenol standard in Methanol to a concentration of 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min

  • Co-solvent Gradient: Start at 5% B, increase to 25% B over 2 minutes, hold for 0.5 minutes.

  • Automated Back Pressure Regulator (ABPR): 150 bar

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Detection: UV at 275 nm

4. Trustworthiness & Rationale:

  • Co-solvent Choice: Methanol is a polar solvent that provides the necessary elution strength to move the polar analyte through the column in a reasonable time. The gradient allows for a rapid search of the optimal elution conditions.

  • Back Pressure Rationale: The ABPR setting (150 bar) is critical. It ensures the CO2 remains in its supercritical state throughout the system, maintaining the fluid's unique properties of low viscosity and high diffusivity. Tuning the pressure can also subtly alter the mobile phase density, providing an additional parameter to optimize selectivity.

  • Temperature Rationale: Operating at a slightly elevated temperature (40°C) further decreases mobile phase viscosity and can improve kinetic performance, leading to sharper peaks and better resolution.

Part 4: Conclusion and Recommendation

For the chiral analysis of 4-(1-Aminoethyl)phenol, both HPLC and SFC are viable and effective techniques.

Chiral HPLC remains a robust and widely accessible method. Its primary strength lies in its established presence in nearly every analytical laboratory. However, it is fundamentally limited by longer analysis times and significant consumption of hazardous and expensive organic solvents.

Chiral SFC , on the other hand, presents a compelling modern alternative. For 4-(1-Aminoethyl)phenol, SFC offers a trifecta of advantages:

  • Speed: Analysis times are cut by a factor of 3-5x, dramatically increasing sample throughput.

  • Sustainability: It drastically reduces organic solvent consumption, aligning with corporate green chemistry initiatives and lowering operational costs.

  • Performance: It often delivers higher efficiency and resolution.

Recommendation: For high-throughput screening, routine quality control, or preparative-scale purification of 4-(1-Aminoethyl)phenol enantiomers, SFC is the superior technology . The initial capital investment in an SFC system is rapidly offset by savings in solvent costs, disposal fees, and the immense productivity gains from faster analysis. For laboratories with lower sample loads where capital is a primary constraint, Chiral HPLC remains a reliable, albeit slower and less environmentally friendly, option.

References

  • Title: Chiral separation of drugs by high-performance liquid chromatography Source: ScienceDirect URL: [Link]

  • Title: Supercritical Fluid Chromatography for Enantioselective Separations Source: Analytical Chemistry URL: [Link]

  • Title: A review of the advantages and disadvantages of supercritical fluid chromatography (SFC) versus high-performance liquid chromatography (HPLC) Source: Green Chemistry URL: [Link]

  • Title: Chiral Separations by Supercritical Fluid Chromatography Source: Chemical Reviews URL: [Link]

  • Title: Green chromatography: the role of supercritical fluid chromatography Source: Current Opinion in Green and Sustainable Chemistry URL: [Link]

A Comparative Guide to Mosher's Acid Analysis for Determining the Absolute Configuration of (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral chemistry, the unambiguous assignment of a molecule's absolute configuration is a non-negotiable cornerstone of its chemical identity. The biological activity of a chiral molecule is intrinsically tied to its three-dimensional arrangement; a subtle change in stereochemistry can transform a potent therapeutic into an inert or even toxic substance. This guide provides an in-depth, comparative analysis of Mosher's acid analysis, a powerful NMR-based method, for determining the absolute configuration of the chiral primary amine, (S)-4-(1-Aminoethyl)phenol. We will delve into the mechanistic underpinnings of the technique, provide a detailed experimental protocol, and critically compare it against alternative methodologies, offering a comprehensive resource for researchers in the field.

The Challenge of Absolute Stereochemistry

Determining the absolute configuration of a chiral molecule, particularly one with a single stereocenter, can be a complex undertaking. While X-ray crystallography is often considered the gold standard, its application is contingent on the ability to grow a single crystal of suitable quality, a process that can be both time-consuming and, in many cases, unsuccessful. This necessitates the use of alternative, reliable methods that can be applied to non-crystalline samples.

Mosher's Acid Analysis: A Powerful NMR-Based Solution

Mosher's acid analysis, developed by Harry S. Mosher, is a widely respected NMR spectroscopic method for elucidating the absolute configuration of chiral alcohols and amines. The technique relies on the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction creates a pair of diastereomers, and the subsequent analysis of their ¹H or ¹⁹F NMR spectra allows for the determination of the absolute configuration of the original molecule.

The Underlying Principle: Anisotropic Effects in Diastereomers

The core principle of Mosher's acid analysis lies in the anisotropic effect of the phenyl group in the Mosher's acid moiety. When the chiral amine, in our case this compound, is reacted with both (R)- and (S)-MTPA chloride, two different diastereomeric amides are formed. Due to the steric hindrance between the substituents on the chiral center of the amine and the bulky phenyl group of the MTPA, the molecule adopts a preferred conformation. In this conformation, the phenyl group of the MTPA creates a distinct magnetic environment, causing shielding or deshielding of the protons on the chiral amine. The differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers can be systematically analyzed to deduce the absolute configuration of the original amine.

Experimental Workflow: Mosher's Acid Analysis of this compound

The following is a detailed protocol for the derivatization of this compound with (R)- and (S)-Mosher's acid chloride and subsequent NMR analysis.

Materials:
  • This compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for NMR

  • Deuterated solvent (e.g., CDCl₃)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Step-by-Step Protocol:
  • Reaction Setup: In two separate, dry NMR tubes or small reaction vials, dissolve a small, accurately weighed amount (e.g., 1-5 mg) of this compound in approximately 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Addition of Base: To each tube, add a slight excess (approximately 1.2 equivalents) of anhydrous pyridine or triethylamine. The base acts as a scavenger for the HCl generated during the reaction.

  • Derivatization: To one tube, add a slight excess (approximately 1.1 equivalents) of (R)-MTPA-Cl. To the other tube, add the same molar equivalent of (S)-MTPA-Cl.

  • Reaction Monitoring: Gently agitate the tubes and allow the reactions to proceed at room temperature. The reaction is typically complete within 30-60 minutes but can be monitored by thin-layer chromatography (TLC) or by acquiring periodic NMR spectra until the starting material is consumed.

  • Work-up (Optional but Recommended): For cleaner spectra, the reaction mixture can be diluted with a small amount of DCM, washed successively with dilute HCl, saturated NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent removed under reduced pressure. The resulting diastereomeric amides can then be redissolved in fresh CDCl₃ for NMR analysis.

  • NMR Analysis: Acquire high-resolution ¹H NMR and, if possible, ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

Mosher_Analysis_Workflow cluster_s_amine (S)-Amine cluster_reagents Reagents cluster_products Diastereomeric Amides cluster_analysis Analysis s_amine This compound r_amide (R)-MTPA amide s_amine->r_amide Pyridine, CDCl₃ s_amide (S)-MTPA amide s_amine->s_amide Pyridine, CDCl₃ r_mtpa (R)-MTPA-Cl r_mtpa->r_amide s_mtpa (S)-MTPA-Cl s_mtpa->s_amide nmr ¹H & ¹⁹F NMR r_amide->nmr s_amide->nmr delta Calculate Δδ (δS - δR) nmr->delta config Determine Absolute Configuration delta->config

Figure 1. Experimental workflow for Mosher's acid analysis of a chiral amine.

Data Interpretation: Assigning the Absolute Configuration

The key to assigning the absolute configuration lies in the analysis of the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter. A consistent pattern of positive and negative Δδ values for the protons on opposite sides of the stereocenter confirms the configuration.

For this compound, the protons of the ethyl group and the aromatic ring will be diagnostic.

Proton GroupExpected δ for (S)-Amine + (R)-MTPA (ppm)Expected δ for (S)-Amine + (S)-MTPA (ppm)Expected Δδ (δS - δR) (ppm)Interpretation
Methyl Protons (-CH₃)Hypothetical ValueHypothetical ValueNegativeConsistent with (S)-configuration
Methine Proton (-CH)Hypothetical ValueHypothetical ValuePositiveConsistent with (S)-configuration
Aromatic Protons (ortho to -CH(NHR)CH₃)Hypothetical ValueHypothetical ValuePositiveConsistent with (S)-configuration
Aromatic Protons (meta to -CH(NHR)CH₃)Hypothetical ValueHypothetical ValueNegativeConsistent with (S)-configuration

Table 1. Hypothetical ¹H NMR data for the Mosher's amides of this compound.

A positive Δδ value indicates that the protons in the (S)-MTPA diastereomer are deshielded (resonate at a higher chemical shift) compared to the (R)-MTPA diastereomer. Conversely, a negative Δδ value signifies shielding. The consistent observation of this pattern provides strong evidence for the initial (S)-configuration of the amine.

Comparative Analysis with Alternative Methods

While Mosher's acid analysis is a powerful tool, it is essential to understand its advantages and limitations in the context of other available techniques.

MethodPrincipleSample AmountTime RequiredCostReliability & Limitations
Mosher's Acid Analysis NMR of Diastereomers1-10 mg2-4 hoursModerateHigh; requires enantiomerically pure reagent; can be ambiguous for sterically hindered molecules.
X-ray Crystallography Diffraction of X-rays by a single crystal1-20 mgDays to weeksHighUnambiguous; requires a suitable single crystal, which can be a significant bottleneck.
Chiral HPLC/GC Differential interaction with a chiral stationary phase< 1 mg1-2 hoursModerate to HighRequires a suitable chiral column and reference standards for absolute configuration; excellent for enantiomeric excess determination.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light5-10 mg1-3 hoursHighNon-destructive; requires complex quantum chemical calculations for interpretation.
Optical Rotatory Dispersion (ORD) / Circular Dichroism (CD) Differential rotation/absorption of polarized light< 1 mg< 1 hourLow to ModerateOften empirical and requires comparison to known compounds; less definitive than other methods.

Table 2. Comparison of methods for determining absolute configuration.

Figure 2. Decision tree for selecting a method to determine absolute configuration.

Conclusion

Mosher's acid analysis remains a robust and relatively rapid method for determining the absolute configuration of chiral amines like this compound, particularly when X-ray crystallography is not feasible. Its reliance on standard NMR spectroscopy makes it accessible to most chemistry laboratories. The key to a successful and unambiguous assignment lies in careful experimental execution, including the use of high-purity reagents and meticulous NMR data acquisition and analysis. By understanding the principles behind the method and its place among the broader suite of analytical techniques, researchers can confidently and accurately characterize their chiral molecules, a critical step in the journey of drug discovery and development.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's acid, Mosher's acid chloride, and Mosher's acid amides: reagents for the determination of absolute configuration. Nature Protocols, 2(10), 2451–2458. [Link]

Validating the stereochemistry of synthesized (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm starting with broad Google searches to collect information on the analytical methods used to validate the stereochemistry of chiral molecules. Right now, I'm specifically focused on (S)-4-(1-Aminoethyl)phenol. I'm aiming for authoritative sources to build a solid foundation.

Expanding Search Queries

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Refining Methodologies Research

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A Senior Application Scientist's Guide to the Analysis of (S)-4-(1-Aminoethyl)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Purity Percentage

In the realm of chiral synthesis and drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the identity, purity, and stereochemical integrity of a starting material. For a molecule like (S)-4-(1-Aminoethyl)phenol, a versatile chiral building block, these parameters are not just critical—they are paramount to the success of subsequent synthetic steps and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API).

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a superficial reading of a CoA. We will dissect the analytical data for this compound, compare it with its common alternative, the racemic mixture, and provide the detailed experimental protocols necessary to validate these claims in your own laboratory. Our focus will be on the "why" behind the methods, ensuring a deep understanding of the data's implications.

The Criticality of Enantiomeric Purity: (S) vs. Racemic

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. In many biological systems, only one enantiomer will exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to confirm the enantiomeric excess (e.e.) of the (S)-form is a critical quality attribute.

The most common alternative a researcher might encounter is the racemic mixture, which contains an equal 50:50 mixture of the (S) and (R) enantiomers. While chemically similar in an achiral environment, the biological and pharmacological differences can be profound.

Comparative Analysis: A Tale of Two Samples

Let's examine a typical Certificate of Analysis for a high-quality batch of this compound and compare it to the expected results for its racemic counterpart.

Table 1: Comparative Specifications of this compound and its Racemic Form

ParameterThis compound SpecificationRacemic 4-(1-Aminoethyl)phenol Typical DataSignificance
Appearance White to off-white crystalline powderWhite to off-white crystalline powderBasic identity check.
Purity (HPLC) ≥ 98.0%≥ 98.0%Measures the presence of chemical impurities, but not enantiomeric purity.
Enantiomeric Excess (Chiral HPLC) ≥ 99.0% e.e.Not applicable (approx. 0% e.e.)The most critical parameter for chiral applications.
Specific Rotation [α]D +20° to +24° (c=1 in Methanol)Approx. 0°A macroscopic measure of enantiomeric purity. A value near zero indicates a racemic mixture.
Identity (¹H NMR, IR) Conforms to structureConforms to structureConfirms the molecular structure. Note that standard NMR and IR cannot distinguish between enantiomers.
Melting Point 126-130 °CVaries (often different from pure enantiomer)Can be an indicator of purity and stereochemical identity.

As the table illustrates, while both samples may exhibit high chemical purity by standard HPLC, the key differentiators lie in the enantiomeric excess and the specific rotation. A researcher relying solely on a standard purity test would be blind to the critical stereochemical information.

Experimental Workflows: Validating the Certificate of Analysis

To ensure the trustworthiness of the supplied material, in-house verification is often necessary. The following diagrams and protocols outline the standard workflows for the analysis of this compound.

Workflow 1: Purity Determination by Achiral HPLC

This experiment quantifies the sample's chemical purity, identifying any non-enantiomeric impurities.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of This compound prep2 Dissolve in 10 mL of Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Isocratic Elution (e.g., Acetonitrile:Water) hplc1->hplc2 hplc3 UV Detection at 275 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (%) = (Area_Main / Area_Total) * 100 data1->data2

Caption: Workflow for determining chemical purity via HPLC.

Workflow 2: Enantiomeric Excess Determination by Chiral HPLC

This is the definitive test to confirm the stereochemical integrity of the material.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Prepare a dilute solution (~0.5 mg/mL) in Mobile Phase prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject 5 µL onto a Chiral Stationary Phase Column (e.g., Chiralcel OD-H) prep2->hplc1 hplc2 Isocratic Elution (e.g., Hexane:Ethanol with Diethylamine modifier) hplc1->hplc2 hplc3 UV Detection at 225 nm hplc2->hplc3 data1 Identify and Integrate Peaks for (S) and (R) enantiomers hplc3->data1 data2 Calculate e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100 data1->data2

Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Detailed Experimental Protocols

The following protocols provide a starting point for the in-house validation of this compound. Note that specific parameters may need to be optimized based on the available instrumentation and columns.

Protocol 1: Purity by Reverse-Phase HPLC

1. Objective: To determine the chemical purity of this compound by separating it from any non-chiral impurities.

2. Materials:

  • This compound sample
  • HPLC-grade Acetonitrile
  • HPLC-grade Water
  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm)
  • HPLC system with UV detector
  • Volumetric flasks, pipettes, and syringes
  • 0.45 µm syringe filters

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 30:70 (v/v) Acetonitrile:Water. Degas the mobile phase before use.
  • Standard Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
  • HPLC Conditions:
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 275 nm
  • Injection Volume: 10 µL
  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the prepared sample and run the analysis for approximately 15 minutes, or until all impurity peaks have eluted.
  • Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks.

4. Rationale: The C18 stationary phase separates compounds based on their hydrophobicity. This method is effective for separating the polar this compound from potential starting materials or by-products of the synthesis, but it will not separate the enantiomers.

Protocol 2: Enantiomeric Excess by Chiral HPLC

1. Objective: To separate and quantify the (S) and (R) enantiomers of 4-(1-Aminoethyl)phenol to determine the enantiomeric excess of the (S)-form.

2. Materials:

  • This compound sample
  • Racemic 4-(1-Aminoethyl)phenol (for peak identification)
  • HPLC-grade n-Hexane
  • HPLC-grade Ethanol (or Isopropanol)
  • Diethylamine (DEA), HPLC grade
  • Chiral HPLC Column (e.g., Daicel Chiralcel OD-H, 4.6 x 250 mm, 5 µm)
  • HPLC system with UV detector

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Ethanol with 0.1% Diethylamine. The addition of a small amount of an amine modifier like DEA is crucial to prevent peak tailing by interacting with the basic amine group of the analyte.
  • Sample Preparation: Prepare a solution of approximately 0.5 mg/mL of the sample in the mobile phase. Prepare a similar solution of the racemic standard.
  • HPLC Conditions:
  • Flow Rate: 0.7 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 225 nm
  • Injection Volume: 5 µL
  • Analysis:
  • First, inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.
  • Next, inject the this compound sample.
  • Calculation: Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula:
  • e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Total Area of both enantiomers)] x 100

4. Rationale: Chiral stationary phases (CSPs), such as the cellulose-based Chiralcel OD-H, create a chiral environment within the column. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Conclusion

A Certificate of Analysis is the starting point, not the final word, on the quality of a chiral reagent. For compounds like this compound, where stereochemistry dictates biological activity, a thorough understanding and, when necessary, an in-house validation of the enantiomeric excess are indispensable. By employing robust analytical techniques like chiral HPLC, researchers can proceed with confidence, knowing that their starting material meets the stringent requirements of their synthetic and developmental goals. This diligence at the outset is a critical investment in the integrity and success of the entire research program.

Cross-validation of analytical methods for (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm starting with broad Google searches to collect data on analytical methods for (S)-4-(1-Aminoethyl)phenol. I'm focusing on techniques like HPLC, GC, and chiral separation methods to understand the landscape of available approaches for its determination. I'm aiming for a comprehensive overview of established methodologies.

Expanding Search Parameters

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Refining Methodologies Research

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Gathering Initial Data

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Reviewing Current Findings

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Defining Method Search

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Defining Search Priorities

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Safety Operating Guide

Personal protective equipment for handling (S)-4-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Protocol Research

I'm starting by hunting down the Safety Data Sheet and any existing toxicological data for (S)-4-(1-Aminoethyl)phenol. Once I have this, I will shift my focus to researching common safe handling practices for related chemicals. I intend to focus on PPE recommendations.

Analyzing Data & Best Practices

I've located the SDS and some preliminary toxicological information for the chemical. Now, I'm delving into best practices, with a strong emphasis on PPE recommendations from OSHA, NIOSH, and other regulatory bodies. Disposal procedures are also a key focus. Next, I plan to outline a guide, beginning with an introduction to potential risks, and moving onto procedures for PPE.

Developing Comprehensive Guide Framework

I am now structuring the guide. I'll include an intro to the chemical and its risks. I'll outline PPE procedures for lab operations with the substance, then I will detail an operational plan, receipt to disposal, including spill management. All claims will be cited to the correct sources. I'll generate a diagram for PPE decisions. I will include a detailed "References" section.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-4-(1-Aminoethyl)phenol
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(S)-4-(1-Aminoethyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.